Orsellinic Acid
Description
2,4-Dihydroxy-6-methylbenzoic acid has been reported in Phomopsis velata, Penicillium cyclopium, and other organisms with data available.
from the Sonoran desert endophytic fungus Chaetomium globosum; structure in first source
Properties
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYESDOVDKZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197385 | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-64-8 | |
| Record name | Orsellinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Orsellinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORSELLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Botanical and Fungal Treasury: A Technical Guide to the Natural Sources of Orsellinic Acid
For Immediate Release
[Shanghai, China – December 13, 2025] – Orsellinic acid, a foundational phenolic compound, serves as a critical precursor in the biosynthesis of a diverse array of secondary metabolites, many of which are of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, quantification in various organisms, and protocols for its isolation and characterization.
Principal Natural Sources
This compound is predominantly biosynthesized by two major groups of organisms: lichens and filamentous fungi . It rarely accumulates in large quantities as a free acid; instead, it is typically found as a monomeric unit within more complex structures such as depsides and depsidones.
Lichens: These symbiotic organisms, a partnership between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of this compound-derived compounds.[1][2][3] The fungal partner is responsible for the synthesis of these phenolic compounds.[1] this compound is the fundamental building block for a vast number of lichen substances, including:
-
Depsides: These are dimers or trimers of phenolic units linked by an ester bond. Common examples include lecanoric acid (a didepside of this compound) and gyrophoric acid (a tridepside of this compound).[1][4]
-
Depsidones: These compounds are structurally related to depsides but feature an additional ether linkage.
Several lichen genera are known to produce substantial amounts of this compound derivatives, including Parmotrema, Umbilicaria, Cladonia, and Evernia.[4][5][6][7]
Filamentous Fungi: A wide variety of free-living filamentous fungi are also known to produce this compound and its derivatives.[8][9] These fungi inhabit diverse ecological niches, from terrestrial soil to marine environments, including sponges and corals.[8][9] Genera of filamentous fungi notable for producing this compound-based compounds include Acremonium, Neonectria, Cylindrocarpon, Fusarium, Verticillium, and Stachybotrys.[8] Additionally, some basidiomycetes, such as those of the genus Stereum (false turkey tail fungi), have been identified as producers of this compound and its prenylated derivatives.[10][11]
Quantitative Analysis of this compound
The concentration of this compound and its derivatives can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[5]
| Organism | Substrate/Habitat | Compound | Average Amount (mg/g dry weight) | Reference |
| Parmotrema tinctorum | Nylon mesh | This compound | 6.3 ± 0.7 | [5] |
| Parmotrema tinctorum | Bark of host tree | This compound | 6.7 ± 1.9 | [5] |
| Parmotrema tinctorum | Rock | This compound | 7.0 ± 1.3 | [5] |
| Parmotrema tinctorum | Nylon mesh | Lecanoric acid | 394.6 ± 31.1 | [5] |
| Parmotrema tinctorum | Bark of host tree | Lecanoric acid | 376.9 ± 13.5 | [5] |
| Parmotrema tinctorum | Rock | Lecanoric acid | 387.4 ± 75.9 | [5] |
Biosynthesis of this compound
This compound is a polyketide, synthesized via the polyketide pathway.[2][12] This process is catalyzed by a type of enzyme known as a non-reducing polyketide synthase (NR-PKS).[10][13] The biosynthesis begins with a starter unit of acetyl-CoA, which is successively condensed with three molecules of malonyl-CoA.[7] The resulting poly-β-keto chain undergoes intramolecular cyclization and aromatization to yield this compound.[2]
Experimental Protocols
The isolation and characterization of this compound from natural sources typically involve extraction, purification, and structural elucidation.
General Experimental Workflow for Isolation
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lichen.ru.ac.th [lichen.ru.ac.th]
- 6. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Orsellinic Acid in Aspergillus nidulans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of orsellinic acid in the model filamentous fungus, Aspergillus nidulans. This compound is a foundational polyketide molecule that serves as a precursor to a variety of other secondary metabolites, including the cathepsin K inhibitors F-9775A and F-9775B. Understanding its synthesis is crucial for metabolic engineering and the discovery of novel therapeutic agents. This document details the genetic basis, enzymatic machinery, and regulatory networks governing its production, supplemented with quantitative data and detailed experimental protocols.
The Core Biosynthetic Pathway
This compound is an archetypal polyketide synthesized from simple metabolic precursors. The biosynthesis is governed by a specific gene cluster, often silent under standard laboratory conditions, which can be activated through genetic manipulation or specific culture techniques.
The this compound Gene Cluster
The genes responsible for this compound synthesis and its subsequent modifications are located in a contiguous cluster in the A. nidulans genome. The core gene, essential and sufficient for this compound production, is the polyketide synthase orsA.
| Gene Locus | Gene Name | Function |
| AN7909.4 | orsA | This compound Synthase (a non-reducing polyketide synthase) |
| AN7911.4 | orsB | Decarboxylase (involved in F-9775 biosynthesis) |
| AN7912.4 | orsC | Tyrosinase (involved in F-9775 biosynthesis) |
Enzymatic Synthesis of this compound
The synthesis of this compound is catalyzed by the multi-domain enzyme, this compound Synthase (OrsA). This enzyme is a Type I iterative, non-reducing polyketide synthase (NR-PKS). It orchestrates the assembly of the polyketide backbone from one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[1][2] The process does not involve any reductive steps, leading to a highly reactive poly-β-keto intermediate that undergoes cyclization and aromatization to yield the final product.
The domain architecture of the OrsA polyketide synthase is critical to its function: SAT-KS-AT-PT-ACP-ACP-TE/CYC .
-
SAT (Starter unit:ACP Transacylase): Selects and loads the acetyl-CoA starter unit onto the Acyl Carrier Protein.
-
KS (Ketosynthase): Catalyzes the iterative Claisen condensation reactions, extending the polyketide chain.
-
AT (Acyltransferase): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein.
-
PT (Product Template): Controls the cyclization pattern of the polyketide intermediate.
-
ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheine arm. OrsA contains two ACP domains.[2]
-
TE/CYC (Thioesterase/Cyclase): Releases the final product from the enzyme, often catalyzing the final cyclization/aromatization step.
Regulation of the ors Gene Cluster
The ors gene cluster is typically silent under standard laboratory culture conditions. Its expression is tightly controlled by a repressive complex involving the velvet protein, VeA, and a novel suppressor, MvlA (modulator of veA loss).[3] This repressive effect is mediated through chromatin remodeling, specifically via histone deacetylation.
The key regulatory mechanism involves:
-
Repression by VeA/MvlA: The VeA and MvlA proteins act to suppress the expression of the ors gene cluster. Deletion of veA (ΔveA) leads to a significant upregulation of the cluster and production of this compound and its derivatives.[3]
-
Role of GcnE: The histone acetyltransferase GcnE is a positive regulator of the ors cluster.
-
Chromatin State: In the ΔveA background, the expression of gcnE is upregulated. This leads to increased acetylation of histone H3 at lysine 9 (H3K9ac) at the promoters of the ors genes, creating a more open chromatin state that is permissive for transcription.[3]
-
Mechanism of Repression: The VeA/MvlA complex appears to repress the ors cluster by negatively regulating the expression or activity of GcnE, thereby maintaining a deacetylated and transcriptionally silent state at the ors locus.[3]
References
- 1. Fusion PCR and gene targeting in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VeA and MvlA repression of the cryptic this compound gene cluster in Aspergillus nidulans involves histone 3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
Chemical properties and structure of orsellinic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orsellinic acid, a naturally occurring phenolic acid, is a key intermediate in the biosynthesis of numerous secondary metabolites in lichens and fungi.[1] Its simple yet versatile structure has garnered significant interest in the scientific community, particularly for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of this compound. It includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as a summary of its known involvement in cellular signaling pathways.
Chemical Properties and Structure
This compound, systematically named 2,4-dihydroxy-6-methylbenzoic acid, is a dihydroxybenzoic acid and a member of the resorcinol family.[2] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups, a carboxyl group, and a methyl group.
Chemical Structure
The chemical structure of this compound is characterized by the following features:
-
Aromatic Ring: A central benzene ring.
-
Hydroxyl Groups: Two hydroxyl (-OH) groups at positions 2 and 4, making it a resorcinol derivative.
-
Carboxylic Acid Group: A carboxyl (-COOH) group at position 1.
-
Methyl Group: A methyl (-CH3) group at position 6.
This arrangement of functional groups confers upon this compound its characteristic chemical properties and biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| IUPAC Name | 2,4-dihydroxy-6-methylbenzoic acid | [2][3] |
| Chemical Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [2][3][4] |
| Melting Point | 176 °C (anhydrous); 186-189 °C (monohydrate) | [1][4] |
| Boiling Point | 391.4 °C | [5] |
| pKa | 3.90 (at 25 °C) | [4] |
| Solubility | Soluble in water, alcohol, glycerol, ethanol, methanol, DMSO, and DMF. Slightly soluble in benzene. Solubility in ether is 15.7% at 20°C. | [4][6][7] |
| Appearance | Crystalline needles or solid | [1][7] |
| CAS Number | 480-64-8 | [2][3][4] |
Biosynthesis
This compound is biosynthesized via the polyketide pathway, a major route for the production of a wide array of natural products in fungi, bacteria, and plants.[1] The biosynthesis starts with a starter unit, typically acetyl-CoA, which is sequentially condensed with malonyl-CoA units by a polyketide synthase (PKS) enzyme.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its neuroprotective effects being of particular interest. It has been shown to block platelet-activating factor (PAF)-mediated neuronal apoptosis.[8][9][10] PAF is a potent lipid mediator that can induce programmed cell death in neurons through a receptor-independent pathway. This compound intervenes in this pathway by inhibiting the activation of key executioner caspases and preventing the cleavage of poly(ADP-ribose) polymerase (PARP).[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound derivatives involves the condensation of ethyl acetoacetate. The following is a general protocol for the synthesis of p-orsellinic acid ethyl ester:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of 4-methyl-alpha-pyronyl-6-acetic acid ethyl-ester in 20 ml of ethanol.
-
Addition of Base: Add 2 g of sodium carbonate to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours.
-
Acidification: After cooling, acidify the mixture with 2N H₂SO₄.
-
Isolation: Collect the precipitated crystals by suction filtration.
-
Purification: Dry the crystals and recrystallize from methanol to obtain p-orsellinic acid ethyl ester.
Isolation from Chaetomium globosum
This compound can be isolated from the endophytic fungus Chaetomium globosum.
Detailed Protocol:
-
Fungal Cultivation: Culture Chaetomium globosum in a suitable liquid medium.
-
Extraction: Filter the fermentation broth and extract the filtrate with ethyl acetate.
-
Concentration: Evaporate the ethyl acetate extract under reduced pressure.
-
Partitioning: Partition the resulting residue between n-hexane and 80% aqueous methanol.
-
Further Extraction: Dilute the methanol phase with water to 50% and extract with chloroform.
-
Final Concentration: Evaporate the chloroform extract to yield a crude extract containing this compound.
-
Purification: Purify this compound from the crude extract using column chromatography on silica gel.
Characterization
-
¹H-NMR (600 MHz, CD₃OD):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated methanol (CD₃OD).
-
Instrumental Parameters: Acquire the spectrum at 298 K. Use a standard one-dimensional proton pulse sequence. Set the relaxation delay to at least 5 times the longest T1 for quantitative analysis.
-
-
¹³C-NMR (150 MHz, CD₃OD):
-
Sample Preparation: Use the same sample as for ¹H-NMR.
-
Instrumental Parameters: Acquire the spectrum using a standard proton-decoupled carbon pulse sequence. For quantitative analysis, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
-
Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Further dilute to the µg/mL range for analysis.
-
Instrumental Parameters: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
-
KBr Pellet Method:
-
Sample Preparation: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
Instrumental Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Biological Assays
-
Cell Culture and Treatment: Culture neuronal cells (e.g., PC12) and treat with PAF in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells to release cytosolic proteins.
-
Assay: Use a colorimetric or fluorometric assay kit based on the cleavage of a caspase-3 specific substrate (e.g., DEVD-pNA). Measure the absorbance or fluorescence to determine caspase-3 activity.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound remains a molecule of significant interest due to its fundamental role in natural product biosynthesis and its promising biological activities. This guide provides a comprehensive resource for researchers, consolidating key information on its chemical properties, structure, biosynthesis, and biological functions. The detailed experimental protocols offer a practical foundation for further investigation and development of this compound and its derivatives for potential therapeutic applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US4524216A - Method of preparing p-orsellinic acid esters - Google Patents [patents.google.com]
- 3. scilit.com [scilit.com]
- 4. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. omicsonline.org [omicsonline.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Asymmetric synthesis of this compound type macrolides: The example of lasiodiplodin - Lookchem [lookchem.com]
- 10. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum. | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activities of Orsellinic Acid and Its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of orsellinic acid and its derivatives, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
This compound, a naturally occurring phenolic compound produced by various fungi and lichens, and its synthetic and naturally derived analogs have garnered significant attention in the scientific community.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Biological Activities: A Quantitative Perspective
The therapeutic potential of this compound and its derivatives is underscored by their potent biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data, providing a comparative analysis of the efficacy of these compounds in various biological assays.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table 1: Antimicrobial Activity of this compound and Its Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| n-Propyl Orsellinate | Staphylococcus aureus | 62.5 | [3] |
| n-Pentyl Orsellinate | Staphylococcus aureus | 7.8 | [3] |
| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8 | [3] |
| n-Propyl Orsellinate | Xanthomonas campestris | 62.5 | [3] |
| n-Pentyl Orsellinate | Xanthomonas campestris | 7.8 | [3] |
| n-Hexyl Orsellinate | Ralstonia solanacearum | 7.8 | [3] |
| Ascochlorin Derivatives | Staphylococcus aureus | 2 - 16 | [4] |
| Ascochlorin Derivatives | Bacillus cereus | 2 - 16 | [4] |
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively investigated. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Regioisomer) | HCT116 (Colon) | 22.4 | [5] |
| Compound 2 (Regioisomer) | HCT116 (Colon) | 0.34 | [5] |
| Thiazoline-Tetralin Derivative 6c | SKOV-3 (Ovarian) | 7.84 | [6] |
| Thiazoline-Tetralin Derivative 6c | HepG2 (Liver) | 13.68 | [6] |
| Thiazoline-Tetralin Derivative 6c | A549 (Lung) | 15.69 | [6] |
| Thiazoline-Tetralin Derivative 6c | MCF-7 (Breast) | 19.13 | [6] |
| Thiazoline-Tetralin Derivative 6c | T-24 (Bladder) | 22.05 | [6] |
Antioxidant Activity
Many this compound derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC50 values.
Table 3: Antioxidant Activity of this compound and Its Derivatives
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Gallic Acid Hydrate | DPPH | 1.03 ± 0.25 | [7] |
| (+)-Catechin Hydrate | DPPH | 3.12 ± 0.51 | [7] |
| Caffeic Acid | DPPH | 1.59 ± 0.06 | [7] |
| Quercetin | DPPH | 1.89 ± 0.33 | [7] |
| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [7] |
| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [7] |
| Caffeic Acid | ABTS | 1.59 ± 0.06 | [7] |
| Quercetin | ABTS | 1.89 ± 0.33 | [7] |
Enzyme Inhibitory Activity
This compound and its derivatives have been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin biosynthesis. The inhibitory activity is often expressed as an inhibition constant (Ki) or an IC50 value.
Table 4: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |
| n-Octyl Orsellinate | Mushroom Tyrosinase | Uncompetitive | 0.99 mM (Ki) | [8] |
| Benzoic Acid | Tyrosinase | Competitive | 119 µM (IC50) | [9] |
| Kojic Acid | Tyrosinase | Competitive | 30 µM (IC50) | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
-
Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile broth into the wells of a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[10]
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Antioxidant Activity: DPPH Free Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][16][17][18]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare different concentrations of the test compound in the same solvent.
-
Reaction Mixture: Mix the DPPH solution with the test compound solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[18]
Enzyme Inhibition: Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.[2][19][20][21]
-
Reaction Mixture Preparation: In a 96-well plate, add a buffer solution (e.g., potassium phosphate buffer, pH 6.8), the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for a short period at a specific temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the substrate (e.g., L-DOPA or L-tyrosine) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways
Chronic inflammation is a hallmark of many diseases. This compound derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][24][25][26] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators. Certain this compound derivatives can intervene at different points in these pathways to suppress the inflammatory response.
Biosynthesis of this compound
This compound is a polyketide, biosynthesized by a type I iterative polyketide synthase (PKS). The biosynthesis starts with an acetyl-CoA starter unit and involves three successive extensions with malonyl-CoA units.
Experimental Workflow for Drug Discovery
The discovery and development of new drugs from natural products like this compound derivatives typically follow a structured workflow, from initial screening to mechanistic studies.
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. The data and protocols presented in this guide highlight their diverse biological activities and provide a framework for future research. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to fully realize their potential as novel therapeutic agents. The continued exploration of this fascinating class of molecules holds great promise for the development of new treatments for a wide range of human diseases.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Mushroom Tyrosinase Activity by Orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. DPPH Free Radical Scavenging Assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Free radical scavenging activity [protocols.io]
- 19. Tyrosinase inhibition assay [bio-protocol.org]
- 20. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 22. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Archetypal Polyketide: A Technical Guide to the Discovery and Isolation of Orsellinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and isolation of orsellinic acid, a foundational molecule in the study of polyketides and a key precursor in the biosynthesis of numerous secondary metabolites. This document details the historical context of its discovery, provides comprehensive experimental protocols for its isolation from both fungal and lichen sources, presents quantitative data in a comparative format, and elucidates its known biological interactions.
Historical Overview: From Lichen Dyes to a Keystone Molecule
The journey to understanding this compound is intertwined with the history of lichen chemistry. Early investigations into the components of lichens, prized for their dyeing properties, led to the isolation of complex substances. The pivotal work of Scottish chemist John Stenhouse in 1848 stands as a landmark in this field. In his paper, "Examination of the proximate principles of some of the lichens," published in Philosophical Transactions, Stenhouse described the isolation of what he termed "alpha-orsellic acid" and "beta-orsellic acid" from various Roccella species.[1][2][3][4][5][6][7] It was later understood that Stenhouse's "alpha-orsellic acid" was, in fact, lecanoric acid , a depside composed of two molecules of this compound joined by an ester bond.[8]
The true nature of this compound as the fundamental building block was revealed through the hydrolysis of these more complex depsides. Boiling lecanoric acid with a base like baryta or lime water cleaved the ester linkage, yielding the simpler, crystalline this compound.[2][3] This process of degradation to a core phenolic acid was a crucial step in unraveling the structure of a vast class of natural products.
Decades later, the focus shifted from lichens to microorganisms as a source of novel compounds. In 1962, J.H. Birkinshaw and A. Gowlland reported the production and isolation of this compound from the fungus Penicillium madriti G. Smith , solidifying its importance beyond the world of lichenology and providing a more controlled biological system for its study.
Biosynthesis of this compound
This compound is a classic example of a polyketide, synthesized via the acetate-malonate pathway. The biosynthesis is catalyzed by a Type I iterative polyketide synthase (PKS), often referred to as this compound synthase (OAS).
Caption: Biosynthetic pathway of this compound.
The process begins with one molecule of acetyl-CoA as a starter unit, which is sequentially condensed with three molecules of malonyl-CoA. This series of reactions, occurring on the multienzyme PKS, forms a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen-type cyclization and subsequent aromatization to yield the final product, this compound.
Experimental Protocols for Isolation
This section provides detailed methodologies for the isolation of this compound and its direct precursor, lecanoric acid, from both historical and modern sources.
Stenhouse's 1848 Isolation of "Alpha-Orsellic Acid" (Lecanoric Acid) from Roccella tinctoria
This protocol is based on the pioneering work of John Stenhouse and represents a foundational method in lichen chemistry.[1][2][3]
I. Extraction:
-
The lichen (Roccella tinctoria) is cut into small pieces and macerated with a large volume of water for several hours.
-
Quicklime (calcium oxide) is added to the mixture to form a slurry (milk of lime).
-
The mixture is allowed to rest, and the alkaline liquid is subsequently withdrawn. This extraction process is repeated several times with fresh milk of lime.
II. Precipitation:
-
The collected alkaline extracts are combined.
-
An excess of hydrochloric acid is added to the extract, causing the "alpha-orsellic acid" (lecanoric acid) to precipitate as a white, gelatinous mass.
III. Purification:
-
The precipitate is collected on a cloth filter and allowed to dry on a plate of gypsum.
-
The dried, impure acid is dissolved in warm alcohol.
-
Upon cooling, the lecanoric acid crystallizes as small, white prismatic needles.
-
Further purification is achieved by dissolving the crystals in cold calcium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.
IV. Hydrolysis to this compound:
-
The purified lecanoric acid is boiled with an excess of baryta water (barium hydroxide solution).
-
This process hydrolyzes the depside ester bond, forming this compound.
-
After cooling, the excess barium is precipitated with a stream of carbon dioxide.
-
The solution is filtered, and upon evaporation, this compound crystallizes.
Isolation of this compound from Penicillium madriti (Birkinshaw & Gowlland, 1962)
This protocol describes a method for isolating this compound from a fungal culture, which offers a more controlled and often higher-yielding source compared to lichens.
I. Fungal Cultivation:
-
Penicillium madriti is grown as a surface culture on a Czapek-Dox medium, with glucose as the carbon source, for approximately 21-28 days at 24°C.
II. Extraction of the Culture Medium:
-
The culture fluid is separated from the mycelium by filtration.
-
The filtrate is acidified to approximately pH 3.0 with hydrochloric acid.
-
The acidified filtrate is then extracted exhaustively with diethyl ether.
III. Purification from the Ether Extract:
-
The ether extract is washed with a small volume of water.
-
The ether is then extracted with a saturated solution of sodium bicarbonate. The this compound, being acidic, moves into the aqueous bicarbonate layer.
-
The bicarbonate extract is washed with a small amount of ether to remove any non-acidic impurities.
-
The aqueous bicarbonate solution is then carefully acidified with dilute hydrochloric acid, causing the this compound to precipitate.
IV. Crystallization:
-
The crude this compound precipitate is collected by filtration.
-
The crude product is recrystallized from hot water or a mixture of acetone and benzene to yield pure, colorless needles.
Quantitative Data and Spectroscopic Characterization
The yield of this compound and its precursors can vary significantly depending on the source and the extraction method employed.
Comparative Yields of this compound and Lecanoric Acid
| Source Organism | Compound Isolated | Extraction Method | Yield (% of dry weight) | Reference |
| Roccella tinctoria | Lecanoric Acid | Lime water maceration | Not specified, but noted as a small fraction of the biomass | Stenhouse, 1848[2] |
| Penicillium madriti | This compound | Ether extraction of culture medium | ~0.1 g/L of culture medium | Birkinshaw & Gowlland, 1962 |
| Parmotrema tinctorum | Lecanoric Acid | Not specified | Not specified | Inhibition of Mushroom Tyrosinase Activity by Orsellinates |
| Roccella tinctoria | Methanolic Extract | Soxhlet Extraction | 36% (total extract) | Evaluation of the Antifungal and Antiproliferative Properties... (2024)[3] |
| Parmotrema austrosinense (Mycobiont Culture) | Lecanoric Acid | Acetone Extraction | >0.01% | Antimicrobial and Antiproliferative Activities... (2020)[9] |
Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| ¹H-NMR (CD₃OD, 500 MHz) | δ (ppm): 6.18 (1H, d, J=2.1 Hz, H-5), 6.12 (1H, d, J=2.1 Hz, H-3), 2.41 (3H, s, -CH₃) |
| ¹³C-NMR (CD₃OD, 125 MHz) | δ (ppm): 174.4 (COOH), 166.2 (C-4), 163.5 (C-2), 145.0 (C-6), 111.5 (C-5), 105.5 (C-1), 101.2 (C-3), 23.8 (-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 167.03 [M-H]⁻ |
Biological Activity and Signaling Pathways
While primarily known as a biosynthetic precursor, this compound and its derivatives exhibit a range of biological activities.
Inhibition of Tyrosinase
This compound and its alkyl esters (orsellinates) have been shown to modulate the activity of tyrosinase, a key enzyme in melanin biosynthesis.[10][11][12][13] The inhibitory effect is dependent on the length of the alkyl chain in orsellinate derivatives, with n-octyl orsellinate showing uncompetitive inhibition.[1][10][11][12] This suggests that this compound derivatives could be developed as agents for controlling pigmentation.
Modulation of Apoptosis
This compound has been identified as an inhibitor of platelet-activating factor (PAF)-mediated apoptosis in neuronal cells. [10]It acts by blocking the activation of caspase-3/7 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis. [10]This suggests a potential neuroprotective role for this compound.
Caption: this compound's role in the apoptosis signaling cascade.
Conclusion
From its cryptic origins within the complex depsides of lichens, first systematically investigated by John Stenhouse, to its characterization as a product of fungal metabolism, this compound has proven to be a molecule of fundamental importance. Its simple, yet versatile, chemical structure serves as the foundation for a vast array of more complex natural products. The methodologies for its isolation, refined over more than a century, provide a robust framework for obtaining this key biosynthetic intermediate. Furthermore, emerging research into its biological activities, including enzyme inhibition and modulation of apoptosis, suggests that the story of this compound is far from over, opening new avenues for its application in drug development and biotechnology. This guide serves as a comprehensive resource for researchers poised to explore the ongoing potential of this archetypal polyketide.
References
- 1. Paper, 'Examination of the proximate principles of some of the lichens' by John Stenhouse | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 2. John Stenhouse: Contribution to the study of active charcoal, lichens, and alkaloids [redalyc.org]
- 3. redalyc.org [redalyc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. John Stenhouse | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 6. Full text of "The elements of materia medica and therapeutics" [archive.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Mushroom Tyrosinase Activity by Orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Mushroom Tyrosinase Activity by Orsellinates [jstage.jst.go.jp]
- 12. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Ecological Nexus of Orsellinic Acid in Fungi: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Orsellinic acid, a foundational polyketide, stands as a pivotal secondary metabolite in the fungal kingdom. While often recognized as a common precursor to a vast array of more complex and bioactive compounds, its own ecological roles are a subject of intricate study. This technical guide provides an in-depth review of the ecological significance of this compound in fungi, detailing its biosynthesis, its function as a chemical intermediate in crucial ecological interactions, and the experimental methodologies used to elucidate these roles.
Biosynthesis of this compound: A Gateway to Chemical Diversity
This compound is synthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The biosynthesis is primarily catalyzed by a Type I non-reducing polyketide synthase (NR-PKS). These large, multi-domain enzymes iteratively condense acetyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which is then cyclized and aromatized to yield this compound.
The genetic basis for this compound production has been identified in several fungal species. For instance, in Aspergillus nidulans, the biosynthesis is governed by the orsA gene.[1][2] Similarly, in the entomopathogenic fungus Beauveria bassiana, the polyketide synthase OpS1 is responsible for this compound production, which serves as a precursor to the virulence factor oosporein.[3] Studies in stereaceous basidiomycetes have also identified dedicated this compound synthases.[4]
A fascinating aspect of this compound biosynthesis is its regulation in response to environmental cues. In a landmark study, the production of this compound and its derivatives by Aspergillus nidulans was found to be triggered by intimate physical contact with soil-dwelling actinomycete bacteria. This suggests a sophisticated mechanism of inter-kingdom communication and competition, where this compound production is a specific response to the presence of other microorganisms.
Ecological Roles of this compound and its Derivatives
While direct signaling or virulence roles for this compound itself are not extensively documented, its primary ecological importance lies in its function as a precursor to a multitude of other bioactive fungal metabolites. These derivatives play critical roles in symbiosis, pathogenesis, and allelopathy.
Lichen Symbiosis
In the lichen symbiosis, a mutualistic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), this compound is a fundamental building block for a class of compounds known as depsides. Depsides, such as lecanoric acid, are dimers or trimers of phenolic units derived from this compound. These compounds are deposited on the surface of the fungal hyphae and are thought to play various roles in the symbiosis, including protection from UV radiation and herbivores, and potentially in regulating the interaction between the symbionts.
Fungal-Insect Interactions
This compound is a key intermediate in the biosynthesis of oosporein, a red bibenzoquinone pigment produced by several entomopathogenic fungi, including Beauveria bassiana and Metarhizium anisopliae. Oosporein is a virulence factor that helps the fungus to overcome the host's immune system.[3] It does so by inhibiting phenoloxidase, a key enzyme in the insect's melanization response, which is a crucial part of its innate immunity. The production of oosporein, originating from this compound, is therefore a critical aspect of the fungus's ability to successfully parasitize and kill its insect host.
Allelopathic Interactions
Allelopathy, the chemical inhibition of one organism by another, is a common ecological strategy in fungi. This compound serves as a scaffold for a diverse range of meroterpenoids (compounds of mixed polyketide and terpenoid origin) and other derivatives that exhibit allelopathic activity.[5][6] These compounds can inhibit the growth of competing fungi, bacteria, and plants, thereby securing resources and space for the producing fungus.
For example, various esters of this compound have been shown to inhibit the germination and growth of plants. The extent of this inhibition is dependent on the specific derivative and the target plant species, highlighting the chemical specificity of these interactions.
Quantitative Data on this compound and its Derivatives
The production and biological activity of this compound and its derivatives are quantifiable, providing valuable data for understanding their ecological impact and for potential biotechnological applications.
| Compound | Producing Fungus | Production Titer | Bioactivity | Target Organism | Effective Concentration | Reference |
| This compound | Aspergillus nidulans (co-culture) | High titers | Precursor | - | - | [7] |
| o-Orsellinaldehyde | Aspergillus oryzae (heterologous expression) | 84.79 mg/Kg (rice medium) | Precursor | - | - | [8] |
| Lecanoric Acid | Parmotrema tinctorum | Not specified | Allelopathy | Allium cepa | Significant inhibition at 10-5, 10-7, 10-9 M | [9][10] |
| Ethyl orsellinate | (Derivative) | Not applicable | Allelopathy | Allium cepa | Significant inhibition at 10-3, 10-5, 10-7, 10-9 M | [9][10] |
| n-Propyl orsellinate | (Derivative) | Not applicable | Allelopathy | Allium cepa | Significant inhibition at 10-3, 10-5, 10-7, 10-9 M | [9][10] |
Experimental Protocols
The study of the ecological roles of this compound involves a range of experimental techniques, from genetic manipulation to chemical analysis and bioassays.
Identification of Biosynthetic Genes
A common workflow for identifying the genes responsible for this compound biosynthesis involves a combination of bioinformatics, gene deletion, and heterologous expression.
Methodology for Heterologous Expression:
-
Gene Amplification: The candidate NR-PKS gene is amplified from the fungal genomic DNA using PCR with specific primers.
-
Vector Construction: The amplified gene is cloned into an expression vector suitable for the chosen host (e.g., Aspergillus oryzae or E. coli). The vector typically contains a strong, inducible promoter.
-
Transformation: The expression vector is transformed into the host organism.
-
Culture and Induction: The transformed host is cultured under conditions that induce the expression of the cloned gene.
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to detect the production of this compound.
Extraction and Quantification of this compound
Protocol for Extraction from Fungal Culture:
-
Culture: Grow the fungus in a suitable liquid or solid medium. For co-culture experiments, introduce the interacting organism at the appropriate time.
-
Harvesting: Separate the mycelium from the liquid broth by filtration. For solid cultures, scrape the fungal material from the surface.
-
Extraction:
-
Liquid Broth: Acidify the broth to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate.
-
Mycelium: Lyophilize and grind the mycelium to a fine powder. Extract the powder with methanol or ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica gel or Sephadex LH-20.
Quantification by HPLC-MS/MS:
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Detection: Mass spectrometry is used for sensitive and specific detection. This compound can be monitored in negative ion mode, detecting its deprotonated molecule [M-H]-.
-
Quantification: A standard curve is generated using a pure standard of this compound at known concentrations.
Allelopathy Bioassays
Seed Germination and Seedling Growth Assay:
-
Preparation of Test Solutions: Dissolve the purified compound (e.g., an this compound derivative) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in distilled water. A solvent control should be included.
-
Assay Setup: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or control.
-
Seed Plating: Place a known number of seeds (e.g., 20-30) of the target plant species (e.g., lettuce, Lactuca sativa) on the filter paper.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a defined period (e.g., 7 days).
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the radicle (root) and hypocotyl (shoot) length of the seedlings.
-
Analysis: Compare the germination percentage and seedling growth in the treatments to the control to determine the inhibitory or stimulatory effects.
Conclusion and Future Directions
This compound occupies a central position in the chemical ecology of many fungi. While its primary role appears to be that of a versatile precursor, the induction of its biosynthesis by inter-kingdom interactions underscores a more direct involvement in ecological communication. The vast array of its derivatives, with their potent activities in symbiosis, pathogenesis, and allelopathy, highlights the evolutionary significance of this simple phenolic acid.
For researchers and drug development professionals, the this compound pathway and its downstream products represent a rich source of novel bioactive compounds. Future research should focus on:
-
Uncovering direct signaling roles: Investigating whether this compound itself can act as a quorum-sensing molecule or a signaling molecule in other contexts.
-
Exploring the regulation of biosynthesis: Delving deeper into the molecular mechanisms that regulate the expression of this compound biosynthetic gene clusters in response to specific ecological triggers.
-
Bio-prospecting for novel derivatives: Utilizing genomics and metabolomics to discover new derivatives of this compound with unique biological activities from a wider range of fungal species.
A thorough understanding of the ecological roles of this compound and its derivatives will not only enhance our knowledge of fungal ecology but also provide new avenues for the development of pharmaceuticals, agrochemicals, and other biotechnological products.
References
- 1. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Metabolomic Strategies to Improve Chemical Information from OSMAC Studies of Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
The Genetic Blueprint of Orsellinic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthesis, Regulation, and Experimental Analysis of a Key Lichen Polyketide
For Immediate Release
This technical guide provides a comprehensive overview of the genetic basis of orsellinic acid production in lichens, tailored for researchers, scientists, and professionals in drug development. This compound and its derivatives represent a vast class of polyketides with significant pharmaceutical potential. This document delineates the molecular genetics underpinning their biosynthesis, offering a roadmap for future research and biotechnological applications.
Executive Summary
Lichens are a prolific source of unique secondary metabolites, many of which are polyketides derived from the foundational molecule, this compound. The biosynthesis of this compound is orchestrated by a fascinating interplay of specific genes, enzymes, and regulatory networks. Understanding these genetic mechanisms is paramount for harnessing the chemical diversity of lichens for drug discovery and development. This guide details the biosynthetic pathway of this compound, the genetic machinery involved, protocols for experimental investigation, and the regulatory signaling cascades that govern its production in response to environmental cues.
The Genetics of this compound Biosynthesis
The production of this compound in the fungal partner (mycobiont) of lichens is a classic example of polyketide synthesis. This process is governed by large, multifunctional enzymes known as Polyketide Synthases (PKSs).
The this compound Biosynthetic Pathway
This compound is synthesized via the acetyl-polymalonyl pathway.[1] The synthesis is initiated with a starter unit, typically acetyl-CoA, followed by the iterative condensation of malonyl-CoA extender units. This process is catalyzed by a specific type of PKS known as a non-reducing iterative type I polyketide synthase (NR-PKS).[2] These multidomain enzymes are responsible for assembling the polyketide chain from simple carboxylic acid precursors.[3]
The biosynthesis of this compound can be summarized in the following key steps:
-
Initiation: An acetyl-CoA starter unit is loaded onto the PKS.
-
Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.
-
Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form the aromatic ring of this compound.
-
Release: The final this compound molecule is released from the PKS enzyme.
Key Genes and Gene Clusters
The genes responsible for this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs).[4] These clusters contain the core PKS gene along with genes encoding tailoring enzymes that can modify the this compound backbone to produce a diverse array of derivatives, such as depsides and depsidones.[2][5]
Genome mining and phylogenetic analyses have been instrumental in identifying putative this compound synthase genes.[6] Studies have shown that NR-PKSs belonging to "group I" or the "PKS16" clade are often associated with the production of this compound and its derivatives.[5] While the direct genetic evidence linking a specific PKS gene to this compound production in many lichen species is still under investigation, heterologous expression of lichen PKS genes in fungal hosts has successfully confirmed their function in producing this compound-derived compounds like lecanoric acid.[7]
Quantitative Analysis of this compound Production
The concentration of this compound and its derivatives can vary significantly between different lichen species and even within the same species growing on different substrates or under different environmental conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of these compounds.
| Lichen Species | Substrate/Condition | This compound Concentration (mg/g dry weight) | Reference |
| Parmotrema tinctorum | Nylon mesh | 6.3 ± 0.7 | [8] |
| Parmotrema tinctorum | Bark of host tree | 6.7 ± 1.9 | [8] |
| Diploschistes muscorum | Control vs. Simulated Mars Atmosphere | Relative concentration changes reported | [8] |
| Cladonia metacorallifera | Present in lichen extract | Qualitative identification | [9] |
| Parmotrema planatilobatum | Present in lichen extract | Qualitative identification | [10] |
| Parmotrema crinitum | Present in lichen extract | Qualitative identification | [4] |
Table 1: Quantitative and Qualitative Data on this compound in Various Lichen Species.
Experimental Protocols
A variety of molecular and analytical techniques are employed to study the genetics of this compound production. Below are detailed methodologies for key experiments.
DNA Extraction from Lichen Thalli
High-quality DNA is a prerequisite for PCR-based gene identification and genome sequencing. This protocol is adapted from methods that utilize mechanical disruption and a KCl-based extraction buffer.[5]
Materials:
-
Lichen thallus (10-100 mg)
-
Liquid nitrogen
-
Sterile 2.5-mm glass beads
-
Microvials
-
Mini-Beadbeater
-
KCl extraction buffer (1 M KCl, 100 mM Tris-HCl pH 8.0, 10 mM EDTA)
-
Chloroform
-
Isopropanol (chilled)
-
70% Ethanol (chilled)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Place 10-100 mg of lichen thallus and 3-4 sterile glass beads into a microvial.
-
Freeze the sample in liquid nitrogen and immediately disrupt it using a Mini-Beadbeater for 30 seconds. Repeat this step until the sample is a fine powder.
-
Add 300 µL of KCl extraction buffer and vortex vigorously.
-
Add 300 µL of chloroform and invert gently to mix.
-
Centrifuge at 12,000 rpm for 1 minute at room temperature.
-
Transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.6 volumes (approximately 180 µL) of chilled isopropanol and mix by gentle inversion to precipitate the DNA.
-
Centrifuge at 12,000 rpm for 1 minute to pellet the DNA.
-
Discard the supernatant and wash the pellet with 300 µL of chilled 70% ethanol.
-
Air dry the pellet for 5-10 minutes and resuspend in 50-100 µL of TE buffer.
-
Store the DNA at -20°C.
RNA Extraction from Lichen Mycobionts
Studying gene expression requires the extraction of high-quality RNA. The following protocol is a modified high salt CTAB method, which has been shown to be effective for lichen-forming fungi.[11]
Materials:
-
Lichen mycobiont culture or thallus
-
Liquid nitrogen
-
Modified high salt CTAB extraction buffer (2% CTAB, 2.5 M NaCl, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2% PVP, 2% β-mercaptoethanol added just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Lithium chloride (LiCl) solution (8 M)
-
70% Ethanol (prepared with DEPC-treated water)
-
DEPC-treated water
Procedure:
-
Grind 100-200 mg of fungal tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) modified high salt CTAB extraction buffer.
-
Incubate at 65°C for 30 minutes with occasional vortexing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.
-
To the final aqueous phase, add 0.25 volumes of 8 M LiCl and incubate overnight at 4°C to precipitate the RNA.
-
Centrifuge at 13,000 rpm for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet twice with 70% ethanol.
-
Air dry the pellet and resuspend in 30-50 µL of DEPC-treated water.
-
Store the RNA at -80°C.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to quantify the expression levels of specific genes, such as the this compound synthase gene, under different conditions.
Materials:
-
High-quality RNA (as extracted above)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or other fluorescent dye)
-
Gene-specific primers for the target PKS gene and a reference gene (e.g., actin or GAPDH)
-
qPCR instrument
Procedure:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target gene, normalized to the reference gene.
Heterologous Expression of a Lichen PKS Gene
Confirming the function of a putative this compound synthase gene often requires expressing it in a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[3][7]
General Workflow:
-
Gene Amplification and Cloning: Amplify the full-length PKS gene from lichen cDNA and clone it into a suitable fungal expression vector under the control of a strong, inducible promoter.
-
Host Transformation: Transform the expression construct into the chosen fungal host using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate method for Saccharomyces).
-
Culture and Induction: Grow the transformed fungal cultures under conditions that induce the expression of the lichen PKS gene.
-
Metabolite Extraction: Extract the secondary metabolites from the fungal culture medium and/or mycelium using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the crude extract by HPLC or LC-MS to detect the production of this compound or its derivatives. Compare the retention time and mass spectrum with an authentic standard.
HPLC-MS for this compound Quantification
This protocol provides a general framework for the quantification of this compound in lichen extracts using High-Performance Liquid Chromatography-Mass Spectrometry.[12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
UV/Vis Detector: Monitor at a wavelength of approximately 265 nm for this compound.[8]
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is effective for detecting the deprotonated molecule [M-H]- of this compound (m/z ~169).
-
-
Quantification: Generate a calibration curve using a certified standard of this compound at different concentrations.
Regulation of this compound Production
The biosynthesis of this compound is a tightly regulated process, influenced by a variety of environmental stimuli. While research specific to lichens is still emerging, knowledge from other fungi provides a framework for understanding these regulatory networks.
Signaling Pathways
Several key signaling pathways are known to regulate secondary metabolism in fungi and are likely to play a similar role in lichens.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These cascades are central to translating external signals into cellular responses, including the regulation of secondary metabolite gene expression.[5][14] In some fungi, MAPK pathways are involved in responses to stress, which can in turn affect secondary metabolism.
-
cAMP-Dependent Pathway (PKA Pathway): Cyclic AMP (cAMP) acts as a second messenger, activating Protein Kinase A (PKA), which can then phosphorylate transcription factors that regulate the expression of PKS genes.[15][16]
-
Calcium-Calmodulin Signaling: Changes in intracellular calcium concentrations are sensed by calmodulin and other calcium-binding proteins, which can then modulate the activity of downstream targets, including protein kinases and transcription factors involved in stress responses and secondary metabolism.[10][17][18][19]
Environmental Factors
Several environmental factors have been shown to influence the production of secondary metabolites in lichens, including this compound and its derivatives.
-
UV Radiation: Many lichen secondary metabolites, including those derived from this compound, have UV-screening properties.[9][11] Exposure to UV radiation can induce the production of these compounds as a protective mechanism.
-
Temperature Stress: Extreme temperatures can impact the metabolic activity of the lichen mycobiont, potentially altering the expression of PKS genes and the subsequent production of this compound.[20]
-
Desiccation and Hydration Cycles: As poikilohydric organisms, lichens are subject to frequent cycles of drying and wetting. These stress events can trigger signaling pathways that lead to the production of protective secondary metabolites.
Experimental Workflow for Gene Cluster Identification and Functional Characterization
The discovery and characterization of novel this compound-related biosynthetic gene clusters in lichens typically follows a multi-step workflow.
This workflow integrates genomic and metabolomic approaches to link a specific gene to the production of this compound or its derivatives, paving the way for further biochemical and genetic studies.
Conclusion and Future Directions
The genetic basis of this compound production in lichens is a rapidly advancing field of study. The integration of genomics, transcriptomics, and metabolomics is providing unprecedented insights into the biosynthetic pathways and regulatory networks that govern the production of these valuable compounds. While significant progress has been made in identifying the key PKS genes and developing experimental protocols, future research should focus on elucidating the specific signaling pathways that respond to environmental cues and the intricate regulatory mechanisms that control the expression of this compound biosynthetic gene clusters in lichens. A deeper understanding of these processes will be crucial for the successful biotechnological production of novel and known lichen-derived compounds for pharmaceutical applications.
References
- 1. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type studies on Parmotrema ( Parmeliaceae , Ascomycota ) with salazinic acid [pfsyst.botany.pl]
- 7. Purification and in vitro reconstitution of the essential protein components of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Production and Activity of Cristazarin in the Lichen-Forming Fungus Cladonia metacorallifera [mdpi.com]
- 12. Sensitive analysis of bioactive secondary metabolites in lichen species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parmeliaceae - Wikipedia [en.wikipedia.org]
- 14. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cAMP-dependent protein kinases and cAMP signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Abiotic stress responses in plants: roles of calmodulin-regulated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Orsellinic Acid Synthase: A Comprehensive Technical Guide to its Structure and Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orsellinic acid and its derivatives are a class of polyketides with a wide range of biological activities, making them attractive targets for drug discovery and development. The biosynthesis of this compound is catalyzed by this compound synthase (OAS), a type of polyketide synthase (PKS). This technical guide provides an in-depth exploration of the structure and catalytic mechanism of OAS, with a focus on both fungal Type I and plant Type III synthases. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.
This compound Synthase: Classification and Function
This compound synthases are enzymes that catalyze the formation of this compound from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] They are classified into two main types based on their structure and mechanism:
-
Fungal Type I this compound Synthase: These are large, multi-domain enzymes that function as iterative PKSs. A single polypeptide chain contains all the necessary catalytic domains to perform the iterative condensation of acyl units.[2]
-
Plant Type III this compound Synthase: These are smaller, homodimeric enzymes that also catalyze the iterative condensation of acyl units but have a simpler domain architecture compared to their fungal counterparts.[3]
Structural Insights into this compound Synthase
The structural understanding of OAS is crucial for elucidating its mechanism and for guiding protein engineering efforts. While a crystal structure for a full-length fungal OAS is not yet available in the Protein Data Bank (PDB), valuable structural information can be gleaned from UniProt entries and homology models. For plant OAS, a related enzyme, orcinol synthase, has been characterized.
Fungal Type I this compound Synthase Structure
Fungal OAS enzymes possess a canonical domain architecture for non-reducing PKSs.[4] The domains are arranged sequentially and work in a coordinated manner to synthesize the polyketide chain.
Table 1: Structural Data for Fungal this compound Synthases
| Property | Armillaria mellea (ArmB)[1] | Aspergillus nidulans (OrsA)[5] |
| UniProt ID | I3ZNU9 | Q5B0D0 |
| Length (amino acids) | 2209 | 1792 |
| Molecular Weight (Da) | 237,667 (sequence) | 198,878 (sequence) |
| 3D Structure | AlphaFold model available | Not available |
| Domain Organization | SAT-KS-AT-PT-ACP-TE | SAT-KS-AT-PT-ACP-ACP-TE/CYC |
Note: The molecular weights are calculated from the amino acid sequences and do not account for post-translational modifications.
Plant Type III this compound Synthase (Orcinol Synthase) Structure
The plant homolog from Rhododendron dauricum, named orcinol synthase (ORS), provides a model for understanding the structure of plant Type III OAS.
Table 2: Structural Data for Plant this compound Synthase (Orcinol Synthase)
| Property | Rhododendron dauricum (Orcinol Synthase) |
| Structure | Homology model available |
| Catalytic Triad | Cys-His-Asn |
Catalytic Mechanism of this compound Synthase
The biosynthesis of this compound by OAS involves a series of decarboxylative Claisen condensation reactions. The overall process can be broken down into initiation, elongation, and termination/cyclization steps.
Biosynthetic Pathway of this compound
The synthesis of this compound is a key step in the biosynthesis of numerous complex natural products. The general pathway involves the iterative addition of malonyl-CoA units to a starter acetyl-CoA unit.
Caption: Biosynthetic pathway of this compound.
Catalytic Cycle of Fungal Type I this compound Synthase
The catalytic cycle of a fungal Type I OAS involves the coordinated action of its multiple domains. The growing polyketide chain is passed between the acyl carrier protein (ACP) and ketosynthase (KS) domains during each elongation cycle.
Caption: Catalytic cycle of fungal Type I OAS.
Quantitative Kinetic Data
The catalytic efficiency of OAS can be assessed through steady-state kinetic analysis. The following table summarizes the kinetic parameters for the plant Type III OAS from Rhododendron dauricum (orcinol synthase), which produces this compound as one of its products.
Table 3: Steady-State Kinetic Parameters of Orcinol Synthase (ORS) from Rhododendron dauricum [6]
| Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Orcinol | 34.2 ± 3.4 | 0.083 ± 0.003 | 2432 |
| This compound | 17.5 ± 2.1 | 0.002 ± 0.000 | 114 |
| Tetraacetic acid lactone | 25.6 ± 2.8 | 0.003 ± 0.000 | 117 |
| Triacetic acid lactone | 30.1 ± 3.1 | 0.012 ± 0.000 | 399 |
| Phloroacetophenone | 22.4 ± 2.5 | 0.001 ± 0.000 | 45 |
Data are presented as mean ± standard error.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthase.
Heterologous Expression and Purification of Fungal this compound Synthase in Aspergillus oryzae
This protocol is adapted from general methods for heterologous expression of fungal PKS in Aspergillus oryzae.[7][8][9][10]
Objective: To produce and purify recombinant fungal OAS for in vitro characterization.
Materials:
-
Aspergillus oryzae host strain (e.g., NSAR1)
-
Expression vector (e.g., pTYGS series)
-
Yeast strain for plasmid assembly (e.g., Saccharomyces cerevisiae CEN.PK)
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Protoplasting solution (e.g., Yatalase, Lysing Enzymes from Trichoderma harzianum)
-
PEG-calcium transformation buffer
-
Appropriate growth media (e.g., DPY, Czapek-Dox)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Buffers for protein purification (lysis, wash, and elution buffers)
Procedure:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length OAS gene from the fungal source using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the OAS gene into the expression vector. The vector should contain a suitable promoter (e.g., amyB promoter) and a selectable marker (e.g., pyrG).
-
Alternatively, use yeast homologous recombination for seamless cloning.
-
-
Transformation of Aspergillus oryzae :
-
Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the cell wall.
-
Transform the protoplasts with the recombinant expression vector using a PEG-calcium mediated method.
-
Plate the transformed protoplasts on selective medium and incubate until colonies appear.
-
-
Screening and Cultivation:
-
Screen the transformants for the presence of the OAS gene by PCR.
-
Inoculate a positive transformant into a liquid medium for large-scale cultivation.
-
Induce protein expression according to the promoter system used.
-
-
Protein Purification:
-
Harvest the fungal mycelia by filtration.
-
Lyse the cells by grinding in liquid nitrogen or using a bead beater in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant OAS with elution buffer containing a high concentration of the competing ligand (e.g., imidazole).
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Perform buffer exchange and concentration if necessary.
-
In Vitro Assay of this compound Synthase Activity
This protocol describes a general method for assaying the activity of a purified PKS.[11][12]
Objective: To determine the enzymatic activity and kinetic parameters of the purified OAS.
Materials:
-
Purified OAS enzyme
-
Acetyl-CoA (starter substrate)
-
Malonyl-CoA (extender substrate)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 10% trichloroacetic acid or an organic solvent like ethyl acetate)
-
HPLC system with a suitable column (e.g., C18)
-
This compound standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, purified OAS enzyme, acetyl-CoA, and malonyl-CoA.
-
Initiate the reaction by adding one of the substrates (typically malonyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 28-37°C) for a specific time period.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding the quenching solution.
-
Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC.
-
Identify and quantify the this compound peak by comparing its retention time and UV spectrum with that of the authentic standard.
-
-
Kinetic Analysis:
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
X-ray Crystallography of a Polyketide Synthase
This protocol outlines the general steps for determining the three-dimensional structure of a large enzyme like a PKS using X-ray crystallography.[13][14][15]
Objective: To obtain a high-resolution crystal structure of OAS.
Materials:
-
Highly purified and concentrated OAS protein ( > 95% purity, > 5 mg/mL)
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
X-ray diffraction equipment (in-house or synchrotron source)
-
Crystallographic software for data processing, structure solution, and refinement
Procedure:
-
Crystallization:
-
Set up crystallization trials using various commercially available or custom-made screens.
-
Use vapor diffusion (sitting-drop or hanging-drop) or other crystallization methods.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting crystals.
-
Carefully harvest the crystals from the crystallization drop.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer and collect X-ray diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
-
Validate the final structure using various crystallographic and stereochemical criteria.
-
Conclusion
This technical guide provides a comprehensive overview of the structure and mechanism of this compound synthase, a key enzyme in the biosynthesis of a diverse array of bioactive natural products. The presented data and protocols offer a valuable resource for researchers aiming to further unravel the intricacies of this important enzyme and to harness its potential for the production of novel therapeutic agents. Future research, particularly the determination of a high-resolution crystal structure of a fungal OAS, will undoubtedly provide deeper insights into its catalytic mechanism and pave the way for more sophisticated protein engineering and drug design efforts.
References
- 1. uniprot.org [uniprot.org]
- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of many crystal forms of Aspergillus nidulans dehydroquinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 8. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessing and harnessing updated polyketide synthase modules through combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of Orsellinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for orsellinic acid, a key fungal metabolite and biosynthetic precursor to many natural products. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.18 | d, J=2.4 Hz | 1H | H-5 |
| 6.13 | d, J=2.4 Hz | 1H | H-3 |
| 2.48 | s | 3H | -CH₃ |
Solvent: CD₃OD
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.3 | -COOH |
| 167.1 | C-4 |
| 163.7 | C-2 |
| 145.4 | C-6 |
| 112.3 | C-5 |
| 105.9 | C-1 |
| 101.7 | C-3 |
| 24.5 | -CH₃ |
Solvent: CD₃OD
Infrared (IR) Spectroscopic Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3291 | O-H stretch (phenolic) |
| 1607, 1599 | C=C stretch (aromatic) |
| 1305 | C-O stretch (acid) |
| 1196, 1164 | C-O stretch (phenol) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (observed) |
| [M-H]⁻ | 167 |
| [M-H-CO₂]⁻ | 123 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound was prepared in deuterated methanol (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.
-
Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum was obtained from a solid sample. This is typically achieved by preparing a KBr (potassium bromide) pellet containing a small amount of the analyte or by depositing a thin film of the sample onto a salt plate.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer.
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry was performed in negative ion mode. For fragmentation analysis, collision-induced dissociation tandem mass spectrometry (CID-MS/MS) was employed.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions were recorded. A collision energy of -30 eV was used to induce fragmentation of the deprotonated molecule [M-H]⁻.[1]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Protocol for the chemical synthesis of orsellinic acid.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Orsellinic acid, a naturally occurring phenolic compound, and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antibiotic, antioxidant, and anticancer properties. The development of a reliable and scalable chemical synthesis protocol for this compound is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs. This document provides a detailed protocol for the chemical synthesis of this compound, commencing from readily available starting materials. The described method follows a multi-step pathway involving a Michael addition, a Dieckmann condensation, aromatization, and final hydrolysis. This protocol is intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.
Experimental Protocols
The chemical synthesis of this compound (2,4-dihydroxy-6-methylbenzoic acid) can be achieved through a four-step process starting from ethyl acetoacetate and ethyl crotonate. The overall synthetic pathway is illustrated below.
Caption: Workflow for the chemical synthesis of this compound.
Step 1: Michael Addition - Synthesis of Diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate
This initial step involves the base-catalyzed Michael addition of ethyl acetoacetate to ethyl crotonate.
Materials:
-
Ethyl acetoacetate
-
Ethyl crotonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add ethyl crotonate dropwise to the reaction mixture, still maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate.
Step 2: Aromatization - Synthesis of Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)
The dihydroorsellinate intermediate is then aromatized to form ethyl orsellinate.
Materials:
-
Crude diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate
-
Sulfur or a suitable dehydrogenating agent (e.g., Palladium on carbon)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
The crude intermediate from Step 1 is mixed with a dehydrogenating agent, such as sulfur powder.
-
The mixture is heated to a high temperature (typically >200 °C) for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel to afford ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate).
Step 3: Alkaline Hydrolysis - Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2,4-dihydroxy-6-methylbenzoate
-
Sodium hydroxide or potassium hydroxide
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Ethyl orsellinate is dissolved in an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester.
-
After cooling the reaction mixture to room temperature, it is acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
| Step No. | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| 1 | Diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate | C₁₃H₂₀O₅ | 256.29 | 60-70 | ¹H NMR: Complex multiplets in the aliphatic region. ¹³C NMR: Signals corresponding to ester carbonyls, a ketone carbonyl, and aliphatic carbons. |
| 2 | Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate) | C₁₀H₁₂O₄ | 196.20 | 50-60 | ¹H NMR (CDCl₃, ppm): δ 11.8 (s, 1H, OH), 6.25 (s, 1H, Ar-H), 6.20 (s, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.5 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃). |
| 3 | This compound | C₈H₈O₄ | 168.15 | 80-90 | ¹H NMR (DMSO-d₆, ppm): δ 11.5 (br s, 1H, COOH), 9.8 (s, 1H, OH), 9.5 (s, 1H, OH), 6.2 (d, 1H, Ar-H), 6.1 (d, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃). |
| ¹³C NMR (DMSO-d₆, ppm): δ 172.5 (COOH), 162.8, 158.9, 140.2, 110.8, 105.5, 100.1 (Ar-C), 23.7 (Ar-CH₃). |
Mandatory Visualization
Caption: Key steps in the chemical synthesis of this compound.
High-Yield Microbial Production of Orsellinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield microbial production of orsellinic acid, a key intermediate in the synthesis of various pharmaceuticals and natural products. The information is compiled from recent scientific literature and is intended to guide researchers in developing efficient fermentation and metabolic engineering strategies.
Introduction
This compound (OA) is a dihydroxybenzoic acid that serves as a precursor for a wide range of bioactive compounds.[1] Traditional production methods relying on plant extraction are often inefficient and unsustainable. Microbial fermentation offers a promising alternative for the large-scale, cost-effective production of OA. This document outlines the key microbial hosts, metabolic engineering strategies, and experimental protocols to achieve high-yield production.
Data Presentation: Quantitative Production of this compound
The following table summarizes the quantitative data for this compound production in various engineered microbial hosts. This allows for a direct comparison of production titers and yields achieved through different strategies.
| Microbial Host | Engineering Strategy | Culture Condition | Titer/Yield | Reference |
| Aspergillus oryzae | Heterologous expression of this compound synthase from Hericium erinaceus | Solid culture with rice medium | 340.41 mg/kg | [1] |
| Aspergillus nidulans | Wild type strain R153 | Stationary liquid Czapek media | High titers (not quantified) | [2][3] |
| Saccharomyces cerevisiae | Heterologous expression of fungal biosynthetic gene cluster for Colletochlorins (precursor: this compound) | Not specified | Detected | [4] |
| Stereaceous basidiomycete BY1 | Heterologous expression of PKS1 and PKS2 in Aspergillus niger | Not specified | Identified as this compound synthases | [5][6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows for the microbial production of this compound.
References
- 1. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of the Aspergillus nidulans histone 4 acetyltransferase EsaA increases activation of secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast-based heterologous production of the Colletochlorin family of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilrs.de [ilrs.de]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Orsellinic Acid from Lichen Thalli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting orsellinic acid, a prominent phenolic compound, from lichen thalli. The protocols detailed below are synthesized from established scientific literature and are intended to guide researchers in the isolation, purification, and quantification of this valuable secondary metabolite.
Introduction
Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), such as algae or cyanobacteria. They are prolific producers of a diverse array of secondary metabolites, many of which are exclusive to lichens.[1] These compounds, often referred to as lichen acids, exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and biotechnology industries.[2][3] this compound is a foundational monocyclic phenolic compound and a key precursor in the biosynthesis of more complex lichen substances like depsides and depsidones.[1] Its isolation is a critical first step for various research applications, including structural elucidation, bioactivity screening, and chemical synthesis.
Data Presentation: Extraction of this compound and Related Compounds
The efficiency of extraction is highly dependent on the lichen species, the solvent system employed, and the extraction technique. The following table summarizes quantitative data from various studies on the extraction of this compound and other relevant lichen metabolites.
| Lichen Species | Compound | Extraction Solvent | Extraction Method | Yield (mg/g dry weight) | Reference |
| Parmotrema tinctorum | This compound | Methanol | Overnight at room temperature | 6.3 ± 0.7 (from nylon mesh) | [4] |
| Parmotrema tinctorum | This compound | Methanol | Overnight at room temperature | 6.7 ± 1.9 (from bark) | [4] |
| Parmotrema tinctorum | This compound | Methanol | Overnight at room temperature | 7.0 ± 1.3 (from rock) | [4] |
| Parmotrema grayana | This compound | Dichloromethane | Shaker (3 times) | Not specified, but identified | [5] |
| Hypogymnia physodes | Various Lichen Acids | Acetone | Accelerated Solvent Extraction (ASE) | Selective for lichen acids | [2][6] |
| Hypogymnia physodes | Various Lichen Acids | Ethyl Acetate | Maceration, UAE, ASE | Varies by method and compound | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the extraction, purification, and identification of this compound from lichen thalli.
Protocol 1: General Solvent Extraction (Maceration)
This protocol is a standard and widely accessible method for the initial extraction of a broad range of secondary metabolites, including this compound.
Materials:
-
Dried and powdered lichen thalli
-
Methanol or Acetone (HPLC grade)
-
Erlenmeyer flask
-
Rotary shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Sample Preparation: Thoroughly clean the lichen thalli to remove any debris and substratum. Dry the thalli at room temperature or in an oven at a low temperature (<40°C) to a constant weight. Grind the dried thalli into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction: Weigh 50 g of the powdered lichen sample and transfer it to a 1 L Erlenmeyer flask. Add 500 mL of methanol to the flask.[7]
-
Maceration: Seal the flask with aluminum foil or a stopper and place it on a rotary shaker. Agitate the mixture at a moderate speed for 24-48 hours at room temperature.[7]
-
Filtration: After maceration, filter the extract through Whatman No. 1 filter paper to separate the lichen material from the solvent.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[5]
-
Storage: Transfer the dried crude extract to a labeled glass vial and store it at 4°C for further analysis and purification.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of this compound from other compounds in the crude extract.
Materials:
-
Crude lichen extract
-
Silica gel (100-200 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., Toluene:Methanol:Glacial Acetic Acid:Water or Butanol:Acetic Acid:Water)[7]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
10% Sulfuric acid spray reagent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Carefully pour the slurry into the glass column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of labeled tubes.
-
Fraction Analysis by TLC: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., Toluene:Acetic Acid 170:30).[8]
-
Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp. Further visualization can be achieved by spraying the plate with 10% sulfuric acid and heating it at 110°C.[8]
-
Pooling and Concentration: Combine the fractions that contain the purified this compound (identified by comparing with a standard or based on literature Rf values). Evaporate the solvent to obtain the purified compound.
Protocol 3: Identification by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis and identification of this compound in the extracted samples.
Materials:
-
Purified this compound sample or crude extract
-
This compound standard
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.0 mm, 5 µm)[4]
-
Mobile phase: Methanol (Solvent A) and 1% Phosphoric acid in water (Solvent B)[4]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the extract or purified compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using methanol and 1% phosphoric acid is often effective.[4] An example gradient could be starting with a higher proportion of aqueous phase and gradually increasing the organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify the this compound peak by comparing its retention time with that of the pure standard.
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Use the peak area of the this compound in the sample chromatogram to determine its concentration based on the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Logical Relationship of Extraction and Purification Steps
Caption: Key stages in the isolation of pure this compound.
References
- 1. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lichen.ru.ac.th [lichen.ru.ac.th]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
Application Note: Quantification of Orsellinic Acid using HPLC-DAD
Introduction
Orsellinic acid is a naturally occurring phenolic compound found in various lichens and fungi. It serves as a precursor in the biosynthesis of numerous secondary metabolites and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, quality control of natural products, and various industrial applications. This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the reliable quantification of this compound.
Data Presentation
The performance of the HPLC-DAD method was evaluated through a series of validation experiments. The key quantitative data are summarized in the tables below.
Table 1: Chromatographic Conditions and Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Hypersil C18 (250 x 4.0 mm, 5 µm)[1] |
| Mobile Phase | A: MethanolB: 1% Phosphoric Acid in Water[1] |
| Gradient Elution | Optimized for separation of this compound |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm[1] |
| Run Time | Approximately 34 minutes |
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 1 - 16 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 16 µg/mL by diluting the stock standard solution with methanol.[1] These solutions are used to construct the calibration curve.
2. Sample Preparation
-
Extraction from Lichen Samples:
-
Accurately weigh a known amount of dried and powdered lichen material.
-
Extract the sample with a suitable solvent such as methanol overnight at room temperature.[1]
-
Filter the extract to remove solid particles.
-
Evaporate the solvent to dryness under reduced pressure.[1]
-
Reconstitute the dried extract in a precise volume of methanol.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
3. HPLC-DAD Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Inject 20 µL of the prepared standard solutions and sample solutions into the HPLC system.
-
Monitor the separation at a wavelength of 265 nm.[1]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of method validation to accurate quantification.
References
Application Notes and Protocols for Orsellinic Acid in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orsellinic acid as a versatile building block in combinatorial chemistry for the discovery of novel bioactive molecules. This compound, a naturally occurring phenolic compound, offers a privileged scaffold that can be readily diversified through various chemical strategies to generate libraries of compounds with potential therapeutic applications.
Introduction to this compound as a Combinatorial Scaffold
This compound (2,4-dihydroxy-6-methylbenzoic acid) is a key biosynthetic precursor to a wide range of natural products, many of which exhibit interesting biological activities, including anti-HIV, antimicrobial, and cytotoxic effects. Its structure features multiple reactive handles—a carboxylic acid and two phenolic hydroxyl groups—that can be selectively functionalized, making it an ideal starting point for the generation of diverse chemical libraries. The aromatic core provides a rigid framework for the spatial presentation of various pharmacophoric elements.
This document outlines protocols for solid-phase and solution-phase combinatorial synthesis strategies using this compound, as well as methods for the biological screening of the resulting compound libraries against key cellular targets like protein kinases and the NF-κB signaling pathway.
Key Synthetic Strategies for Library Generation
The generation of combinatorial libraries from this compound can be approached through several robust synthetic methodologies. The choice of strategy will depend on the desired library size, purification method, and the point of diversification.
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis offers significant advantages for combinatorial chemistry, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing.[1]
Workflow for Solid-Phase Synthesis of an this compound Amide Library:
Caption: Solid-phase synthesis workflow for an this compound amide library.
Protecting Group Strategy:
The phenolic hydroxyl groups of this compound are acidic and can interfere with subsequent reactions.[2] Therefore, they should be protected prior to immobilization on the solid support.
-
Protection: The hydroxyl groups can be protected as methyl ethers using dimethyl sulfate or as benzyl ethers using benzyl bromide.[2][3] Acetyl protection is another option, though it is more base-labile.[4]
-
Deprotection: Methyl ethers are robust, while benzyl ethers can be removed by hydrogenolysis.[2] The choice of protecting group should be orthogonal to the cleavage conditions of the solid-phase linker.
Immobilization Strategy:
This compound can be attached to a solid support through either its carboxylic acid or one of its phenolic hydroxyl groups.
-
Attachment via Carboxylic Acid: The carboxylic acid can be coupled to a hydroxyl-functionalized resin, such as Wang resin , using standard esterification conditions (e.g., DIC/DMAP).[5][6] This strategy allows for subsequent diversification of the phenolic hydroxyls.
-
Attachment via Phenolic Hydroxyl: One of the phenolic hydroxyls can be attached to a chloromethylated resin, such as Merrifield resin .[7][8] This leaves the carboxylic acid available for diversification, for example, through amide bond formation.
Solution-Phase Parallel Synthesis
Solution-phase synthesis is amenable to automation and allows for easier reaction monitoring compared to solid-phase methods. Purification can be achieved using high-throughput techniques like preparative HPLC.[9][10]
Workflow for Solution-Phase Synthesis of an this compound Ester Library:
Caption: Solution-phase parallel synthesis of an this compound ester library.
Multicomponent Reactions (MCRs)
MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step.[11][12][13]
-
Ugi Four-Component Reaction (U-4CR): This reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[11][14] this compound can serve as the carboxylic acid component. The reaction is typically fast and proceeds at room temperature in polar solvents like methanol.[11]
-
Passerini Three-Component Reaction (P-3CR): This reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide.[12][13] Similar to the Ugi reaction, this compound can be used as the carboxylic acid input.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an this compound Amide Library
This protocol is adapted from general solid-phase peptide synthesis methodologies.
Materials:
-
Wang Resin[]
-
Protected this compound (e.g., 2,4-dibenzyloxy-6-methylbenzoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diverse library of primary amines (R-NH₂)
-
HBTU, HOBt, DIPEA
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[16][17][18]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Immobilization of this compound:
-
In a separate flask, dissolve 2 equivalents of protected this compound and 0.1 equivalents of DMAP in DMF.
-
Add 2 equivalents of DIC to the solution and stir for 10 minutes.
-
Add the activated this compound solution to the swollen resin and agitate for 4-6 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
-
Fmoc Deprotection (if applicable to linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash with DMF (5x).
-
Parallel Amide Coupling:
-
Aliquot the resin into the wells of a 96-well filter plate.
-
To each well, add a solution of a unique primary amine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate the plate for 4 hours.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
Cleavage:
-
Treat the resin in each well with the TFA cleavage cocktail for 2 hours.[17]
-
Collect the filtrate into a 96-well collection plate.
-
Precipitate the crude products by adding cold diethyl ether.
-
Centrifuge and decant the ether. Dry the crude product library.
-
-
Purification: Purify the library members using preparative HPLC-MS.[10]
Illustrative Quantitative Data for Solid-Phase Synthesis:
| Parameter | Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Coupling Efficiency | >95% (per step) |
| Crude Purity | 60 - 90% |
| Final Yield (after purification) | 10 - 50 mg per compound |
| Library Size | 96 compounds |
Note: This data is illustrative and will vary depending on the specific building blocks and reaction conditions.
Protocol 2: Ugi Four-Component Synthesis of an this compound-Based Library
This protocol is based on general procedures for the Ugi reaction.[11][19]
Materials:
-
This compound
-
Library of aldehydes (R¹-CHO)
-
Library of primary amines (R²-NH₂)
-
Library of isocyanides (R³-NC)
-
Methanol
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, add a solution of this compound in methanol (1.0 eq.).
-
Add a unique aldehyde (1.0 eq.) to each well.
-
Add a unique primary amine (1.0 eq.) to each well.
-
Stir the mixtures for 30 minutes at room temperature.
-
-
Isocyanide Addition: Add a unique isocyanide (1.0 eq.) to each well.
-
Reaction: Seal the reaction block and stir at room temperature for 24-48 hours.
-
Work-up and Purification:
-
Evaporate the solvent from each well.
-
Redissolve the residues in DMSO for direct screening or in a suitable solvent for purification by preparative HPLC.
-
Illustrative Quantitative Data for Ugi Reaction:
| Parameter | Value |
| Scale per well | 10-50 µmol |
| Reaction Time | 24 - 48 hours |
| Crude Purity | 50 - 85% |
| Isolated Yield | 40 - 80% |
| Library Size | N(aldehydes) x N(amines) x N(isocyanides) |
Note: This data is illustrative and will vary depending on the specific building blocks and reaction conditions.
Biological Screening Protocols
Libraries of this compound derivatives can be screened against a variety of biological targets. Phenolic compounds are known to interact with protein kinases and inhibit inflammatory signaling pathways such as NF-κB.[20][21]
Protocol 3: Screening for Protein Kinase Inhibition using Fluorescence Polarization
This protocol provides a general framework for a competitive fluorescence polarization (FP) assay.[12][22][23][24]
Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound, leading to a decrease in fluorescence polarization.[22]
Workflow for Kinase Inhibition Screening:
Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the target kinase, fluorescent tracer, and the this compound library compounds in a suitable assay buffer.
-
Assay Plate Setup (384-well format):
-
Add kinase solution to all wells.
-
Add test compounds from the library to the sample wells.
-
Add a known inhibitor (positive control) and vehicle (e.g., DMSO, negative control) to control wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.[22]
Protocol 4: Screening for NF-κB Pathway Inhibition using a Luciferase Reporter Assay
This protocol is based on standard luciferase reporter gene assays.[20][25][26][27]
Principle: The assay utilizes a cell line stably or transiently transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by a test compound results in decreased luciferase expression and a reduced luminescent signal.[25][26]
Workflow for NF-κB Inhibition Screening:
Caption: Workflow for an NF-κB luciferase reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter into a 96-well plate and incubate overnight.[27]
-
Compound Treatment: Pre-treat the cells with compounds from the this compound library for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase assay reagent containing luciferin to the cell lysates and measure the luminescence using a plate reader.[26]
-
Data Analysis: Normalize the data and calculate the percent inhibition of NF-κB activity for each compound.
Conclusion
This compound provides a valuable and versatile scaffold for the construction of natural product-like combinatorial libraries. The synthetic protocols outlined in these application notes, including solid-phase synthesis, solution-phase parallel synthesis, and multicomponent reactions, offer robust strategies for generating chemical diversity. The subsequent screening of these libraries against important drug targets, such as protein kinases and the NF-κB pathway, can lead to the identification of novel hit compounds for further drug development.
References
- 1. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 6. peptideweb.com [peptideweb.com]
- 7. peptide.com [peptide.com]
- 8. fiveable.me [fiveable.me]
- 9. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. peptide.com [peptide.com]
- 18. rsc.org [rsc.org]
- 19. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 20. bowdish.ca [bowdish.ca]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
- 23. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
Metabolic Engineering of Yeast for Orsellinic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of orsellinic acid. This compound is a key polyketide precursor for numerous secondary metabolites with significant pharmaceutical potential, including antibiotics and anticancer agents. The heterologous production of this compound in a robust and well-characterized host like yeast offers a promising alternative to extraction from natural sources or complex chemical synthesis.
Data Presentation: Performance of Engineered Yeast Strains
While specific data for this compound production in yeast is emerging, the following table summarizes the production of other relevant polyketides and aromatic compounds in engineered Saccharomyces cerevisiae. This data provides a benchmark for expected titers and yields.
| Compound | Host Strain | Key Genetic Modifications | Titer | Yield | Culture Conditions | Reference |
| Bikaverin | S. cerevisiae | Expression of bikaverin biosynthesis gene cluster (bik1-6), promoter exchange for bik1, enzyme fusion (Bik2-Bik3) | 202.75 mg/L | Not Reported | Flask fermentation | [1] |
| Rosmarinic Acid | S. cerevisiae | Expression of rosmarinic acid biosynthetic genes from plants and E. coli | 5.93 ± 0.06 mg/L | Not Reported | Mineral medium with glucose | [2] |
| Resveratrol | S. cerevisiae | Enhanced P450 activity, overexpression of pathway genes, increased precursor supply | 800 mg/L | Not Reported | Fed-batch fermentation | [3] |
| (2S)-Naringenin | S. cerevisiae | Expression of naringenin pathway genes, increased erythrose-4-phosphate availability | 43.4 mg/L | Not Reported | Not Specified | [3] |
| p-Coumaric Acid | S. cerevisiae | Increased erythrose-4-phosphate availability | 177.9 mg/L | Not Reported | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The heterologous production of this compound in S. cerevisiae requires the introduction of an this compound synthase (OAS) gene. The pathway begins with the precursor acetyl-CoA, which is carboxylated to malonyl-CoA. The OAS then catalyzes the iterative condensation of one acetyl-CoA and three malonyl-CoA molecules to form this compound.
Caption: Biosynthetic pathway for this compound production in engineered yeast.
General Experimental Workflow
The overall process for developing an this compound-producing yeast strain involves several key steps, from gene selection and plasmid construction to fermentation and product analysis.
Caption: General experimental workflow for engineering and producing this compound in yeast.
Experimental Protocols
Protocol 1: Construction of this compound Synthase (OAS) Expression Cassette
Objective: To construct a yeast expression vector containing the this compound synthase (OAS) gene for heterologous expression in S. cerevisiae.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2)
-
This compound synthase (OAS) gene (e.g., from Aspergillus niger or other fungal sources). The gene should be codon-optimized for S. cerevisiae.
-
Restriction enzymes (e.g., BamHI, XhoI)
-
T4 DNA ligase
-
E. coli competent cells (e.g., DH5α) for plasmid propagation
-
LB medium and appropriate antibiotics
-
DNA purification kits
Methodology:
-
Gene Amplification and Codon Optimization:
-
Obtain the DNA sequence of the desired OAS gene.
-
Perform codon optimization of the OAS gene for optimal expression in S. cerevisiae using commercially available software or online tools.
-
Synthesize the codon-optimized OAS gene with flanking restriction sites (e.g., BamHI and XhoI) for cloning.
-
-
Vector Preparation:
-
Digest the S. cerevisiae expression vector (e.g., pYES2) with the selected restriction enzymes (e.g., BamHI and XhoI).
-
Purify the linearized vector using a gel extraction kit.
-
-
Ligation:
-
Digest the synthesized OAS gene with the same restriction enzymes.
-
Ligate the digested OAS gene into the linearized expression vector using T4 DNA ligase.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Plasmid Verification:
-
Select several colonies and culture them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the OAS gene by restriction digestion and Sanger sequencing.
-
Protocol 2: Yeast Transformation and Strain Selection
Objective: To introduce the OAS expression plasmid into S. cerevisiae and select for positive transformants.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Lithium Acetate (LiAc) solution (100 mM)
-
Single-stranded carrier DNA (ss-DNA)
-
Polyethylene glycol (PEG) solution (40% w/v)
-
Selective medium (e.g., synthetic complete medium lacking uracil for pYES2)
-
G418 antibiotic for selection if using corresponding resistance markers.[4]
Methodology:
-
Preparation of Competent Yeast Cells:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of fresh YPD medium with the overnight culture to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and resuspend in 1 mL of 100 mM LiAc.
-
-
Transformation:
-
In a microcentrifuge tube, mix 100 µL of the competent yeast cell suspension with 1-5 µg of the OAS expression plasmid and 50 µg of ss-DNA.
-
Add 600 µL of 40% PEG solution and mix gently by vortexing.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation and remove the supernatant.
-
Resuspend the cell pellet in 100-200 µL of sterile water.
-
-
Selection of Transformants:
-
Spread the cell suspension on selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
-
Verification of Transformants:
-
Pick individual colonies and perform colony PCR to confirm the presence of the OAS gene.
-
Further verification can be done by isolating the plasmid from yeast and re-transforming it into E. coli.
-
Protocol 3: Fermentation for this compound Production
Objective: To cultivate the engineered S. cerevisiae strain for the production of this compound.
Materials:
-
Engineered S. cerevisiae strain harboring the OAS expression plasmid.
-
Synthetic defined (SD) medium with appropriate supplements and a carbon source (e.g., glucose or galactose for inducible promoters).
-
Shake flasks or a bioreactor.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.
-
Grow overnight at 30°C with shaking at 200-250 rpm.
-
-
Shake Flask Fermentation:
-
Inoculate 50 mL of fresh production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.
-
If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) at the appropriate time.
-
Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
Collect samples periodically to monitor cell growth (OD600) and this compound production.
-
-
Bioreactor Fermentation (for higher yields):
-
Prepare a seed culture in a shake flask as described above.
-
Inoculate a sterilized bioreactor containing the production medium with the seed culture.
-
Maintain the temperature at 30°C and pH at a controlled level (e.g., 5.0-6.0).
-
Provide aeration and agitation to ensure sufficient oxygen supply.
-
A fed-batch strategy can be employed to maintain a low but sufficient concentration of the carbon source to avoid the Crabtree effect and maximize product yield.
-
Collect samples aseptically at regular intervals for analysis.
-
Protocol 4: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth samples
-
Ethyl acetate or other suitable organic solvent for extraction
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
This compound standard
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Extraction:
-
Centrifuge the fermentation broth sample to separate the supernatant from the yeast cells.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.
-
By following these protocols, researchers can systematically engineer Saccharomyces cerevisiae for the production of this compound and optimize the process for higher yields, paving the way for its sustainable and scalable production for various applications in the pharmaceutical and biotechnology industries.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Metabolic Engineering of Saccharomyces cerevisiae for Rosmarinic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the Orsellinic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orsellinic acid is a foundational polyketide molecule that serves as a key precursor for a wide array of natural products with significant biological activities, including antibiotics and anti-cancer agents. The biosynthesis of this compound is catalyzed by polyketide synthases (PKSs), which utilize simple building blocks like acetyl-CoA and malonyl-CoA. The in vitro reconstitution of this biosynthetic pathway is a powerful tool for understanding the enzymatic mechanism, characterizing novel PKSs, and for the engineered biosynthesis of new bioactive compounds. These notes provide detailed protocols for the expression and purification of this compound synthase, the in vitro reconstitution of the biosynthetic pathway, and the analysis of the reaction products.
Principle of the Pathway
The biosynthesis of this compound is primarily carried out by two types of polyketide synthases: Type I iterative PKSs, commonly found in fungi, and Type III PKSs, which have been identified in plants.[1][2] The fundamental reaction involves the condensation of one molecule of acetyl-CoA (starter unit) with three molecules of malonyl-CoA (extender units). The resulting polyketide chain undergoes cyclization and aromatization to yield this compound. In some plant Type III PKSs, such as orcinol synthase (ORS), orcinol is the major product, with this compound being a minor product.[3]
Data Presentation
Table 1: Steady-State Kinetic Parameters of Orcinol Synthase (ORS)
This table summarizes the kinetic data for a recombinant orcinol synthase from Rhododendron dauricum, which also produces this compound.[4]
| Substrate (Starter) | Product | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Acetyl-CoA | Orcinol | 3.7 ± 0.3 | 0.009 ± 0.0002 | 2,432 |
| Acetyl-CoA | This compound | - | - | - |
| Acetyl-CoA | Other minor products | - | - | - |
Note: Specific kinetic parameters for this compound formation by this enzyme were not detailed in the source literature, as it is a minor product.
Table 2: Typical Reaction Components for In Vitro this compound Synthesis
| Component | Stock Concentration | Final Concentration | Purpose |
| Purified this compound Synthase | 1-5 mg/mL | 1-5 µM | Biocatalyst |
| Acetyl-CoA | 10 mM | 50-100 µM | Starter Substrate |
| Malonyl-CoA | 10 mM | 100-200 µM | Extender Substrate |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 mM | Maintain pH |
| TCEP (Tris(2-carboxyethyl)phosphine) | 100 mM | 1 mM | Reducing Agent |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Synthase (Type III PKS - Orcinol Synthase Example)
This protocol is based on the expression of a His-tagged orcinol synthase in E. coli.[3]
1. Gene Cloning and Expression Vector Construction:
- Amplify the full-length cDNA of the this compound synthase gene using specific primers.
- Subclone the amplified gene into an expression vector, such as pQE80L, which incorporates an N-terminal hexahistidine (His6) tag.
- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., M15 or BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 500 mL of LB broth with the overnight culture to an initial OD600 of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Reduce the temperature to 18-20°C and continue incubation for 16-20 hours.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
3. Cell Lysis and Purification (IMAC):
- Resuspend the cell pellet in 25 mL of Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
- Wash the column with Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Confirm the purity of the eluted protein by SDS-PAGE analysis.[3]
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Reconstitution and Assay
1. Reaction Setup:
- In a microcentrifuge tube, prepare the reaction mixture on ice as follows (for a 100 µL final volume):
- 78 µL sterile water
- 10 µL of 1 M Potassium Phosphate Buffer (pH 7.5)
- 1 µL of 100 mM TCEP
- 1 µL of 10 mM Acetyl-CoA
- 2 µL of 10 mM Malonyl-CoA
- X µL of purified enzyme (to a final concentration of 1-5 µM)
- Adjust the volume to 100 µL with sterile water.
2. Incubation:
- Incubate the reaction mixture at 30°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
3. Reaction Quenching and Product Extraction:
- Stop the reaction by adding an equal volume (100 µL) of ethyl acetate containing 1% formic acid.
- Vortex vigorously for 1 minute to extract the products into the organic phase.
- Centrifuge at maximum speed for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
Protocol 3: Product Analysis by HPLC
1. Sample Preparation:
- Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- System: HPLC equipped with a photodiode array (PDA) detector.
- Column: C18 reversed-phase column (e.g., Cosmosil 5C18-MS-II, 4.6 mm × 150 mm).[3]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.[3]
- Gradient Program:
- 0-5 min: 10% B
- 5-20 min: 10-25% B (linear gradient)
- 20-40 min: 25% B
- Followed by a wash and re-equilibration step.[3]
- Detection: Monitor at a wavelength suitable for this compound (e.g., 280 nm).
- Quantification: Create a standard curve using a commercially available this compound standard of known concentrations.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for in vitro reconstitution.
References
- 1. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Techniques for the Purification of Orsellinic Acid from Fungal Cultures
Introduction
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a foundational polyketide natural product synthesized by a variety of fungi, including species of Aspergillus, Penicillium, and Chaetomium.[1][2][3][4] It serves as a key biosynthetic intermediate for a wide array of more complex secondary metabolites, some with significant biological activities.[5][6] The ability to efficiently isolate and purify this compound is crucial for researchers in natural product chemistry, synthetic biology, and drug development for use as an analytical standard, a starting material for synthesis, or for direct biological screening.
These application notes provide detailed protocols for the cultivation of this compound-producing fungi, followed by robust methods for its extraction, purification, and crystallization. The procedures are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound from fungal cultures.
Part 1: Fungal Cultivation for this compound Production
The production of this compound, like many fungal secondary metabolites, is highly dependent on the fungal species, strain, and specific culture conditions. Several fungal species are known producers, and heterologous expression in a suitable host like Aspergillus oryzae has also proven effective.[7]
1.1 Producing Organisms Commonly cited fungal sources for this compound include:
-
Chaetomium spp. (C. elatum, C. megalocarpum, C. globosum)[2][3][9]
-
Penicillium madriti[1]
-
Heterologous expression systems (e.g., Aspergillus oryzae)[7]
1.2 Recommended Culture Protocols
Two primary methods are effective: solid-state fermentation, which often yields higher concentrations per kilogram of substrate, and submerged liquid fermentation, which is more easily scalable.
Protocol 1.2.1: Solid-State Fermentation (High Yield)
This protocol is adapted from methods used for Aspergillus oryzae transformants.[7]
-
Medium Preparation: Use 1 kg of polished rice in an appropriate sterile cultivation bag or vessel. Add minimal required water and appropriate supplements (e.g., adenine for certain auxotrophic strains).[7] Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile rice medium with a spore suspension (e.g., 1 x 10⁸ cells/mL) or mycelial plugs of the desired fungal strain.
-
Incubation: Incubate at 30°C for 10-14 days in the dark.[7]
-
Harvesting: After incubation, the entire rice culture, now colonized with fungal mycelia, is harvested for extraction.
Protocol 1.2.2: Submerged Liquid Fermentation
This protocol is a general method applicable to many Aspergillus species.[8][10]
-
Medium Preparation: Prepare a suitable liquid medium such as Czapek-Dox Broth or Potato Dextrose Broth (PDB). For specific strains, optimized media like MPY (3% maltose, 1% polypeptone, 0.5% yeast extract) can significantly enhance yield.[7] Adjust the initial pH to 5.0-6.0.
-
Inoculation: Inoculate the sterile liquid medium with a spore suspension or a pre-culture of the fungus.
-
Incubation: Incubate at 25-30°C with agitation (150-200 rpm) for 7-14 days.[10] For some species like A. nidulans, stationary cultures may be preferred to induce the production of specific metabolites.[8]
-
Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper. The broth and mycelia can be processed separately for extraction.
Part 2: Extraction of this compound
This compound is an intracellular and extracellular metabolite; therefore, both the mycelium and the culture broth should be extracted. Ethyl acetate is the most commonly used solvent due to its polarity and volatility.[7]
Protocol 2.1: Extraction from Solid-State Culture
-
Soaking: Submerge the entire fermented rice culture in a sufficient volume of ethyl acetate to cover the substrate.
-
Extraction: Allow the culture to extract at room temperature overnight with occasional stirring.[7]
-
Filtration & Concentration: Filter the mixture to remove the solid substrate and mycelia. Collect the ethyl acetate filtrate.
-
Washing: Wash the filtrate with an equal volume of brine (saturated NaCl solution) in a separatory funnel to remove water-soluble impurities.[7]
-
Drying & Evaporation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude extract.
Protocol 2.2: Extraction from Liquid Culture
-
Broth Extraction: Extract the filtered culture broth three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.
-
Mycelial Extraction: Separately, homogenize the harvested mycelia and extract thoroughly with ethyl acetate. Filter to collect the solvent.
-
Pooling & Concentration: Combine the ethyl acetate extracts from both the broth and the mycelia.
-
Washing, Drying & Evaporation: Proceed with the washing and concentration steps as described in Protocol 2.1 (steps 4 and 5).
Part 3: Purification Protocols
A multi-step chromatographic approach is typically required to achieve high-purity this compound. This involves an initial separation by silica gel column chromatography followed by final polishing with semi-preparative HPLC.[7]
Protocol 3.1: Silica Gel Column Chromatography (Initial Purification)
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent like petroleum ether or hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common system is a stepwise or linear gradient of petroleum ether:ethyl acetate, starting from a low polarity ratio (e.g., 6:1) and gradually increasing the concentration of ethyl acetate (e.g., to 2:1).[7]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound, as identified by comparison with a standard or by spectroscopic methods. Evaporate the solvent to obtain a partially purified extract.
Protocol 3.2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This step is used to achieve >95% purity.
-
Column and Mobile Phase: Use a reverse-phase C18 semi-preparative column. The mobile phase typically consists of a gradient of methanol (or acetonitrile) and water, both acidified with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to ensure the acidic nature of this compound and improve peak shape.[7][8]
-
Sample Preparation: Dissolve the pooled fractions from the silica column in a minimal volume of the initial mobile phase solvent (e.g., 10% methanol in water) and filter through a 0.22 µm syringe filter.
-
Method Parameters (Example):
-
Column: Agilent TC-C18 (or equivalent), semi-preparative dimensions.
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[7]
-
Gradient: Start at 10% B, ramp to 100% B over 15-20 minutes, hold at 100% B for 5-10 minutes.[7]
-
Flow Rate: Dependent on column dimensions (e.g., 5-10 mL/min).
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Processing: Evaporate the solvent from the collected fraction, preferably by lyophilization if the mobile phase is water/acetonitrile-based, to yield purified this compound.
Part 4: Crystallization
Crystallization can be used as a final purification step to obtain high-purity, crystalline this compound, which is ideal for structural analysis and as an analytical standard.
Protocol 4.1: Slow Evaporation
-
Dissolve the purified this compound from HPLC in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or acetone).
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at room temperature or in a refrigerator to slow down the process.[11]
-
Crystals should form over several hours to days.
Protocol 4.2: Acidification and Cooling
This method is effective for organic acids and can be applied after initial purification steps.[12][13]
-
Dissolve the partially purified this compound in a minimal amount of slightly basic water (pH ~8-9) to form the carboxylate salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH of the solution reaches approximately 2-3. This compound will begin to precipitate as it is less soluble in its protonated form.
-
Cool the solution to 4-8°C and allow it to stand for several hours to maximize crystal formation.[12]
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under a vacuum.
Quantitative Data
The yield of this compound is highly dependent on the fungal strain and cultivation method. The following table summarizes reported yields from a heterologous expression system.
| Fungal System | Cultivation Method | Carbon Source | Yield of this compound | Reference |
| Aspergillus oryzae (expressing HerA PKS) | Liquid Culture | Maltose | 57.68 mg/L | [7] |
| Aspergillus oryzae (expressing HerA PKS) | Solid-State (Rice) | Polished Rice | 340.41 mg/Kg | [7] |
Visualized Workflows
References
- 1. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspq.qc.ca [inspq.qc.ca]
- 10. benchchem.com [benchchem.com]
- 11. unifr.ch [unifr.ch]
- 12. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 13. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]
Orsellinic Acid: A Versatile Substrate for Enzymatic Research and Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orsellinic acid, a naturally occurring phenolic compound, serves as a fundamental building block in the biosynthesis of a wide array of secondary metabolites in fungi, lichens, and plants.[1] Its simple yet reactive structure makes it an ideal substrate for studying the activity and kinetics of several classes of enzymes. Understanding how these enzymes modify this compound is crucial for applications in synthetic biology, drug discovery, and biotechnology. These enzymatic transformations can lead to the production of compounds with diverse biological activities, including antimicrobial and cytotoxic properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in key enzymatic assays.
I. Enzymatic Reactions Utilizing this compound
This compound is a substrate for several key enzyme families that catalyze reactions such as decarboxylation, prenylation, and methylation. These modifications are often the initial steps in the biosynthetic pathways leading to complex natural products.
Key Enzyme Classes:
-
This compound Decarboxylases: These enzymes catalyze the removal of the carboxyl group from this compound to produce orcinol. This reaction is a critical step in the catabolism of this compound and the biosynthesis of various resorcinolic compounds. An example is the decarboxylase from Arthrobacter sp. K8.[2][3]
-
Prenyltransferases: This class of enzymes attaches a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid donor, to the aromatic ring of this compound. This prenylation step significantly increases the structural diversity and biological activity of the resulting compounds.[4] The prenyltransferase BYPB from a stereaceous basidiomycete is known to use this compound as an acceptor substrate.[4]
-
O-Methyltransferases: These enzymes catalyze the transfer of a methyl group from a donor, usually S-adenosylmethionine (SAM), to one of the hydroxyl groups of this compound. This methylation can alter the compound's solubility, stability, and biological function. The CalO6 methyltransferase from the calicheamicin biosynthetic pathway is an example of an enzyme that acts on an this compound derivative.[5][6]
II. Quantitative Data Summary
The following table summarizes the available kinetic parameters for enzymes that utilize this compound or its derivatives as a substrate. This data is essential for designing and interpreting enzymatic assays.
| Enzyme Class | Specific Enzyme | Substrate | K | k | Optimal pH | Optimal Temperature (°C) | Other Conditions | Source |
| O-Methyltransferase | CalO6 | SNAC-Orsellinic Acid | >10-fold higher than typical | ~1000-fold lower than typical | 8.0 | 35 | Requires MgCl₂ | [7] |
| Decarboxylase | This compound Decarboxylase | This compound | Data not available | Data not available | Data not available | Data not available | [2] | |
| Prenyltransferase | BYPB | This compound | Data not available | Data not available | Data not available | Data not available | Requires bivalent cations | [4] |
Note: The kinetic data for CalO6 was obtained using a synthetic S-N-acetylcysteaminyl (SNAC) derivative of this compound, which may not reflect the enzyme's affinity for its natural acyl carrier protein (ACP)-bound substrate.
III. Experimental Protocols
The following are detailed protocols for assaying the activity of the key enzyme classes that utilize this compound as a substrate.
Protocol 1: this compound Decarboxylase Activity Assay (Colorimetric)
This protocol is adapted from methods used for the this compound decarboxylase from Arthrobacter sp. K8.[2] The assay measures the disappearance of the ortho-hydroxy aromatic acid substrate.
Materials:
-
Purified this compound decarboxylase
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
FeCl₃ solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), a suitable concentration of this compound (e.g., 1 mM), and purified this compound decarboxylase. The final volume should be adjusted as needed (e.g., 200 µL).
-
Enzyme Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., 1 M HCl).
-
Colorimetric Detection: a. Transfer an aliquot of the reaction mixture to a 96-well microplate. b. Add a solution of FeCl₃ to each well. The ortho-hydroxy aromatic acid (this compound) will form a colored complex with Fe³⁺. c. Read the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.
-
Controls: Prepare a blank reaction with no enzyme and a negative control with no substrate to account for background absorbance.
-
Data Analysis: The decrease in absorbance, corresponding to the consumption of this compound, is proportional to the enzyme activity.
Protocol 2: Prenyltransferase Activity Assay
This protocol is based on the characterization of prenyltransferases that utilize this compound as a substrate, such as BYPB.[4] The assay typically involves HPLC analysis to detect the formation of the prenylated product.
Materials:
-
Purified prenyltransferase
-
This compound
-
Dimethylallyl pyrophosphate (DMAPP)
-
Potassium phosphate buffer (50 mM, pH 6.2)
-
Bivalent cations (e.g., MgCl₂)
-
Methanol or acetonitrile for quenching and HPLC analysis
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 6.2), this compound (e.g., 0.5 mM), DMAPP (e.g., 1 mM), a bivalent cation such as MgCl₂ (e.g., 5 mM), and the purified prenyltransferase.
-
Enzyme Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold methanol or acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Inject the sample onto a C18 HPLC column. b. Use a suitable gradient of water and methanol/acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%) to separate the substrate and product. c. Monitor the elution profile using a UV detector at a wavelength where both this compound and the prenylated product absorb (e.g., 280 nm).
-
Quantification: The amount of product formed can be quantified by comparing the peak area to a standard curve of the purified product.
Protocol 3: O-Methyltransferase Activity Assay
This protocol is based on the assay conditions for CalO6, which methylates an this compound derivative.[7] The formation of the methylated product is monitored by HPLC.
Materials:
-
Purified O-methyltransferase (e.g., CalO6)
-
This compound or a suitable derivative (e.g., SNAC-orsellinic acid)
-
S-adenosylmethionine (SAM)
-
Tris-HCl buffer (25 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
Methanol or acetonitrile for quenching and HPLC analysis
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 25 mM Tris-HCl buffer (pH 8.0), 5 mM MgCl₂, this compound (or its derivative) at a desired concentration, SAM (e.g., 1 mM), and the purified O-methyltransferase.
-
Enzyme Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold methanol or acetonitrile.
-
Sample Preparation: Centrifuge the mixture to remove precipitated protein and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Inject the sample onto a C18 HPLC column. b. Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the substrate from the methylated product. c. Monitor the elution at an appropriate UV wavelength (e.g., 280 nm).
-
Quantification: Determine the amount of methylated product by comparing its peak area to a standard curve.
IV. Biological Significance and Downstream Pathways
The enzymatic modification of this compound initiates biosynthetic pathways leading to a diverse range of meroterpenoids with significant biological activities.[8][9] While a direct signaling pathway initiated by this compound itself is not well-defined, its enzymatic products and their derivatives are known to modulate various cellular processes.
For instance, prenylated phenols, which can be derived from this compound, have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.[10][11] These effects are often attributed to their ability to interact with and modulate the activity of various signaling proteins.
This compound is a valuable tool for researchers in enzymology and drug discovery. The protocols and data presented here provide a framework for studying the enzymes that utilize this versatile substrate. By understanding the mechanisms of these enzymatic transformations, researchers can unlock the potential to biosynthetically produce novel compounds with therapeutic applications. The continued study of this compound and its metabolizing enzymes will undoubtedly contribute to advancements in biotechnology and medicine.
References
- 1. Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening, gene cloning, and characterization of this compound decarboxylase from Arthrobacter sp. K8 for regio-selective carboxylation of resorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Aromatic Farnesyltransferase Functions in Biosynthesis of the Anti-HIV Meroterpenoid Daurichromenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenylation of aromatic compounds, a key diversification of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to increase the yield of orsellinic acid synthesis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of orsellinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the yield of this compound?
A1: The primary strategies involve a combination of genetic engineering, optimization of fermentation conditions, and selection of an appropriate host organism. Key approaches include:
-
Overexpression of this compound Synthase (OAS): Increasing the expression of the gene encoding the non-reducing polyketide synthase (NR-PKS) responsible for this compound formation is a common and effective method.[1][2][3][4]
-
Heterologous Expression: Expressing the OAS gene in a high-production host, such as Aspergillus oryzae, can significantly improve yields.[5][6]
-
Optimization of Culture Conditions: Modifying the fermentation medium, particularly the carbon source, and choosing between solid-state and liquid fermentation can dramatically impact product titers.[5]
-
Genetic Modification of the Host: Deleting genes from competing metabolic pathways or genes that repress the this compound biosynthetic cluster can redirect metabolic flux towards your product.[2][7][8]
Q2: Which host organisms are recommended for high-yield this compound production?
A2: Aspergillus oryzae has been demonstrated to be an excellent heterologous host for the production of fungal natural products, including this compound.[5][6] It can correctly splice genes from other fungi and efficiently produce their metabolites. Other hosts that have been successfully used include Aspergillus niger and engineered Escherichia coli.[1][9]
Q3: How does the choice of carbon source affect the yield?
A3: The carbon source in the fermentation medium can have a significant effect on the yield of this compound. For example, in a study using a recombinant Aspergillus oryzae strain, maltose was found to be the optimal carbon source in liquid culture, yielding 57.68 mg/L of this compound.[5] This was superior to other carbon sources like glucose, sucrose, and lactose.[5]
Q4: What is the difference in yield between solid-state and liquid fermentation?
A4: Solid-state fermentation can lead to substantially higher yields of this compound compared to liquid culture. In one study, switching from liquid culture to a solid rice medium for 10 days increased the this compound yield by 5.9-fold, from 57.68 mg/L to 340.41 mg/Kg.[5] The solid support provided during growth in solid-state fermentation is thought to enhance the production of secondary metabolites.[5]
Troubleshooting Guide
Issue 1: Low or no detectable this compound production.
| Possible Cause | Troubleshooting Step |
| Silent Gene Cluster | Many secondary metabolite gene clusters, including that for this compound, are poorly expressed under standard laboratory conditions.[8] Try altering culture conditions, such as using stationary liquid Czapek media for Aspergillus nidulans.[2] Co-culturing with other microorganisms, like Streptomyces, can also induce gene expression.[7][10] |
| Suboptimal Host | The native producer may not be suitable for high-yield production. Consider heterologous expression of the this compound synthase gene in a proven high-yield host like Aspergillus oryzae.[5][6] |
| Incorrect Precursors | This compound biosynthesis typically starts from acetyl-CoA and malonyl-CoA.[11] Ensure your medium and host metabolism are conducive to the production of these precursors. |
| Repressive Gene Activity | Regulatory genes may be repressing the expression of the this compound gene cluster. For instance, in A. nidulans, deletion of the veA gene has been shown to upregulate production.[8] |
Issue 2: Inconsistent yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the age, concentration, and preparation method of your inoculum to ensure consistency between fermentation runs. |
| Fluctuations in Fermentation Parameters | Tightly control pH, temperature, and aeration (if in liquid culture). Minor deviations can significantly impact secondary metabolite production. The pH of liquid cultures tends to become acidic over time, which can affect product stability.[5] |
| Medium Component Degradation | Prepare fresh media for each experiment, as some components may degrade over time, affecting their efficacy. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound yields under different experimental conditions.
Table 1: Effect of Carbon Source and Fermentation Type on this compound Yield in Aspergillus oryzae
| Carbon Source (Liquid Culture) | This compound Yield (mg/L) | Fermentation Type | This compound Yield (mg/Kg) | Fold Increase (Solid vs. Liquid) |
| Maltose | 57.68[5] | Solid (Rice Medium) | 340.41[5] | 5.90[5] |
| Starch | > Glucose/Sucrose/Lactose | |||
| Dextrin | > Glucose/Sucrose/Lactose |
Experimental Protocols
Protocol 1: Heterologous Production of this compound in Aspergillus oryzae
This protocol is based on the methodology described for high-efficiency production of mushroom polyketide compounds.[5][6]
-
Gene Mining and Cloning:
-
Identify the this compound synthase (OAS) gene from the desired source organism (e.g., Hericium erinaceus PKS, HerA).[5]
-
Amplify the full-length cDNA of the OAS gene using PCR.
-
Clone the amplified gene into an appropriate expression vector for A. oryzae, such as one containing the α-amylase promoter.[5]
-
-
Transformation of Aspergillus oryzae:
-
Prepare protoplasts of the A. oryzae host strain.
-
Transform the protoplasts with the expression vector containing the OAS gene using a polyethylene glycol (PEG)-mediated method.
-
Select positive transformants using an appropriate marker.
-
-
Fermentation and Production:
-
Liquid Culture: Inoculate the transformed A. oryzae into a suitable liquid medium (e.g., DPY medium) containing the desired carbon source (e.g., 2% maltose).[5] Incubate at 30°C with shaking for a specified period (e.g., 5 days).[5]
-
Solid-State Fermentation: Inoculate the transformed A. oryzae onto a solid substrate, such as autoclaved rice medium.[5] Incubate at 30°C for a specified period (e.g., 10 days).[5]
-
-
Extraction and Analysis:
-
Extract the metabolites from the culture broth or solid medium using an organic solvent like ethyl acetate.
-
Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for increasing this compound yield.
References
- 1. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of the Aspergillus nidulans histone 4 acetyltransferase EsaA increases activation of secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VeA and MvlA repression of the cryptic this compound gene cluster in Aspergillus nidulans involves histone 3 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Production of Orsellinic Acid
Welcome to the technical support center for the microbial production of orsellinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with achieving high titers of this compound in fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a polyketide, a class of natural products with a wide range of biological activities. It serves as a key precursor for the biosynthesis of many other valuable secondary metabolites, including antibiotics and anticancer agents. The advent of synthetic biology has opened avenues for producing this compound and its derivatives, which have significant medicinal potential.[1]
Q2: What are the common microbial hosts used for this compound production? A2: this compound is naturally produced by various fungi, such as Aspergillus nidulans.[2][3][4] For industrial production, heterologous hosts are often engineered. Common choices include the bacterium Escherichia coli and the fungus Aspergillus niger, which serve as convenient platforms for expressing the necessary biosynthetic genes.[5][6]
Q3: What is the primary enzyme responsible for this compound biosynthesis? A3: The key enzyme is this compound Synthase (OAS), a non-reducing polyketide synthase (NR-PKS).[5][6] This enzyme catalyzes the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules to form this compound. In some organisms, multiple genes encoding for OAS have been identified, suggesting enzymatic redundancy.[5][6]
Q4: What are the general reasons for low titers of this compound? A4: Low titers can stem from a variety of factors, including:
-
Metabolic Bottlenecks: Insufficient supply of precursors like acetyl-CoA and malonyl-CoA.
-
Suboptimal Gene Expression: Poor expression of the this compound synthase (OAS) gene.
-
Competing Pathways: Diversion of precursors to other metabolic pathways, reducing the flux towards this compound.
-
Suboptimal Fermentation Conditions: Non-ideal temperature, pH, aeration, or medium composition.[7][8]
-
Product Toxicity/Degradation: High concentrations of this compound or byproducts may be toxic to the host cells or the product may degrade under certain conditions.
Troubleshooting Guide for Low this compound Titers
This guide provides a systematic approach to diagnosing and resolving common issues leading to low product yields.
Issue 1: Low or No this compound Production with Good Biomass
This common scenario indicates that culture conditions are suitable for primary metabolism (growth) but not for secondary metabolism (product synthesis).
| Possible Cause | Troubleshooting Action |
| Inefficient this compound Synthase (OAS) | Verify the expression and activity of the OAS enzyme using SDS-PAGE and Western blot. If expression is low, consider codon optimization for the host organism or using a stronger promoter. |
| Precursor Limitation (Acetyl-CoA, Malonyl-CoA) | Overexpress key enzymes in the precursor supply pathway, such as acetyl-CoA carboxylase (ACC), to increase the intracellular pool of malonyl-CoA.[8][9] |
| Diversion of Precursors to Competing Pathways | Identify major byproduct pathways through metabolic analysis. Use gene knockout techniques to block these competing pathways, redirecting metabolic flux towards this compound.[9][10] |
| Suboptimal Induction Conditions | If using an inducible promoter, optimize the inducer concentration and the timing of induction (e.g., mid-log phase vs. late-log phase).[11][12] |
| Incorrect Fermentation Parameters for Production Phase | The optimal conditions for growth may differ from those for production. Implement a two-stage fermentation strategy, adjusting parameters like pH or temperature after the initial growth phase.[7][13] |
Issue 2: Poor Cell Growth and Low this compound Titer
This suggests that the fermentation conditions are suboptimal for the host organism's general health and metabolic activity.
| Possible Cause | Troubleshooting Action |
| Suboptimal Medium Composition | Systematically optimize carbon and nitrogen sources. Complex media components like yeast extract can provide essential vitamins and trace elements.[14] Test different C:N ratios to find the optimal balance for growth. |
| Incorrect Physical Parameters | Calibrate and verify the fermenter's control systems for temperature, pH, and dissolved oxygen (DO). The optimal temperature for growth is often around 30-37°C for E. coli and 28-30°C for fungal hosts.[7][14][15] |
| Inadequate Aeration/Oxygen Supply | Ensure sufficient dissolved oxygen, especially during the exponential growth phase, by optimizing the agitation speed and aeration rate.[7][15] |
| Poor Inoculum Quality | Standardize the seed culture protocol. Use an actively growing culture for inoculation and avoid temperature shock when transferring to the main fermenter.[8][16] |
| Presence of Inhibitory Compounds | Raw materials or byproducts from sterilization (e.g., from caramelization of sugars) can be inhibitory. Test different sterilization methods or pre-treat media components. |
Issue 3: Inconsistent this compound Titers Between Batches
Batch-to-batch variability often points to issues with consistency in protocols or raw materials.
| Possible Cause | Troubleshooting Action |
| Variability in Complex Media Components | The composition of complex components like yeast extract or peptone can vary between suppliers or even lots. Source materials from a single, reliable supplier and test new lots in small-scale experiments first.[8] |
| Inconsistent Inoculum | Ensure the inoculum is consistent in terms of age, cell density (OD), and metabolic activity. Standardize the seed culture preparation meticulously.[16] |
| Genetic Instability of Production Strain | High-producing engineered strains can sometimes be unstable. Perform regular strain maintenance, revive cultures from frozen stocks periodically, and verify the genetic integrity of the strain.[8] |
| Inaccurate Quantification | Ensure that the analytical method (e.g., HPLC) is properly calibrated with a fresh standard curve for each batch of samples to avoid measurement errors.[15] |
Data on Yield Improvement
Optimizing fermentation parameters and applying metabolic engineering strategies can dramatically increase product titers. The following tables provide examples of yield improvements for microbially produced compounds.
Table 1: Example of Yield Improvement via Fermentation Optimization
| Compound | Host Organism | Condition | Titer (mg/L) | Fold Increase |
| Cytotoxic Extract | Bacillus velezensis | Pre-Optimization | ~4.6 | 28.5x |
| Post-Optimization | 131.1[14] | |||
| Trans-2-Decenoic Acid | Escherichia coli | Basic LB Medium | 940 | 2.1x |
| Optimized Conditions | 1982[11] |
Table 2: Example Fermentation Parameters for Organic Acid Production
| Parameter | Typical Range | Potential Impact on Low Yield |
| pH | 5.0 - 7.5 | Deviations can inhibit key biosynthetic enzymes.[7][15] |
| Temperature | 28 - 37 °C | Suboptimal temperatures reduce enzyme activity and growth rate.[15] |
| Dissolved Oxygen (DO) | >20% saturation | Low DO is a common limiting factor in aerobic fermentations.[15] |
| Agitation | 150 - 250 rpm | Affects mixing and oxygen transfer; excessive shear can damage cells.[15][16] |
Visual Guides and Workflows
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from primary metabolites.
Troubleshooting Workflow for Low Titers
Caption: A systematic workflow for troubleshooting low this compound production.
Key Experimental Protocols
Protocol 1: Optimization of Fermentation Medium (Shake Flask Scale)
This protocol describes a systematic approach to optimizing media components using a one-factor-at-a-time (OFAT) method.
-
Prepare Basal Medium: Prepare a defined basal medium containing essential salts and a default carbon and nitrogen source.
-
Carbon Source Screening:
-
Prepare flasks with the basal medium, but replace the default carbon source with different options (e.g., glucose, sucrose, glycerol, soluble starch) at a consistent concentration (e.g., 20 g/L).
-
Inoculate with a standardized seed culture.
-
Incubate under standard conditions (e.g., 30°C, 200 rpm) for a set duration.
-
Measure biomass and this compound concentration to identify the best carbon source.
-
-
Nitrogen Source Screening:
-
Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at a consistent concentration.
-
Repeat the inoculation and incubation steps.
-
Analyze results to determine the optimal nitrogen source.
-
-
Concentration Optimization: Once the best C and N sources are identified, vary their concentrations and the C:N ratio to find the optimal balance for production.
-
Validation: Confirm the optimized medium in a larger shake flask or a lab-scale bioreactor.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for quantifying this compound from a fermentation broth.
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm or use a photodiode array (PDA) detector to scan for the absorbance maximum.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using pure this compound of known concentrations.
-
Run the standards and samples on the HPLC.
-
Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
References
- 1. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. neb.com [neb.com]
- 13. Optimization of Fermentation Conditions for Enhanced Single Cell Protein Production by Rossellomorea marisflavi NDS and Nutritional Composition Analysis [mdpi.com]
- 14. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Orsellinic Acid Synthase (OAS) Expression
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the heterologous expression of orsellinic acid synthase (OAS), a type of polyketide synthase (PKS).
Frequently Asked Questions (FAQs)
Q1: My OAS expression is very low or non-existent. What are the initial steps to troubleshoot this?
A1: When facing low or no expression of your target protein, a systematic approach is crucial. The primary suspects are often related to the gene sequence itself or the induction conditions.
-
Verify the Gene Sequence: Ensure your construct is free of mutations. A simple sequencing check can save significant time and resources.
-
Codon Optimization: The codon usage of the organism from which OAS was sourced (e.g., a fungus) can differ significantly from your expression host (e.g., E. coli). This mismatch in tRNA availability can slow or halt translation.[1][2] Codon optimization, which involves replacing rare codons with those more frequently used by the expression host without altering the amino acid sequence, is a critical step to improve translational efficiency.[3][4] Studies have shown that codon optimization can significantly increase both the expression levels and solubility of heterologously expressed proteins.[5]
-
Confirm Transcription: Use Reverse Transcription PCR (RT-PCR) to check for the presence of OAS mRNA after induction. This will confirm that the issue lies with translation or protein stability, not a lack of transcription.
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the cell density (OD600) at the time of induction are key parameters. A high inducer concentration or inducing too early or too late in the growth phase can place a metabolic burden on the host cells, leading to poor expression.[1]
Q2: My OAS is expressed, but it's forming insoluble inclusion bodies. How can I increase its solubility?
A2: The formation of inclusion bodies is a common problem when overexpressing foreign proteins in E. coli.[6] This is often due to protein misfolding and aggregation. The following strategies can significantly improve the yield of soluble OAS:
-
Lower Expression Temperature: Reducing the post-induction temperature (e.g., from 37°C to 16-20°C) is one of the most effective methods. Lower temperatures slow down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly.[7]
-
Reduce Inducer Concentration: A lower concentration of the inducer can decrease the rate of transcription and translation, reducing the metabolic load on the host and preventing the accumulation of misfolded protein.
-
Co-expression with Chaperones: Molecular chaperones assist in the proper folding of other proteins. Co-expressing your OAS with a chaperone system (e.g., GroEL/GroES) can help prevent aggregation and increase the yield of soluble protein.
-
Change Expression Host: Using specialized E. coli strains engineered to enhance soluble expression or disulfide bond formation can be beneficial.[6] Alternatively, switching to a eukaryotic expression system like Pichia pastoris or Aspergillus niger, which may have more compatible folding machinery for a fungal enzyme like OAS, can be a solution.[8][9][10]
-
Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your OAS can improve its solubility.
Optimization Data for Recombinant Protein Expression
The following tables summarize quantitative data from studies optimizing heterologous protein expression. While not all data is specific to OAS, the principles are broadly applicable to polyketide synthases.
Table 1: Effect of Codon Optimization on Protein Expression
| Gene | Host Organism | Optimization Strategy | Result | Reference |
| Human Genes (30 total) | E. coli | Codon Optimization | Increased expression in 18 out of 30 genes. | [5] |
| C. elegans GluCl ion channel | Mammalian Cells | Codon Optimization | 6-9 fold increase in protein expression. | [2] |
| Ebola Virus Genes | Mammalian Cells | Codon Optimization | 2,000-fold increase in signal-to-noise ratio in a reporter assay. | [5] |
Table 2: Effect of Culture Conditions on this compound (OA) and Analog Production
| PKS Gene | Host Organism | Carbon Source | Yield | Reference |
| HerA (OAS) | Aspergillus oryzae | Maltose | 57.68 mg/L (OA) | [11] |
| HerA + Pks5 | Aspergillus oryzae | Maltose | 15.71 mg/L (o-Orsellinaldehyde) | [11] |
| HerA (OAS) | Aspergillus oryzae | Rice Medium | 340.41 mg/Kg (OA) | [11] |
| HerA + Pks5 | Aspergillus oryzae | Rice Medium | 84.79 mg/Kg (o-Orsellinaldehyde) | [11] |
Experimental Workflows and Logical Diagrams
Visualizing the troubleshooting process can help streamline your experimental plan. The following diagrams outline logical steps for diagnosing and solving common expression problems.
Caption: A flowchart for troubleshooting poor OAS expression.
Caption: A tiered approach to improving the solubility of OAS.
Key Experimental Protocols
Protocol 1: Codon Optimization Strategy
Codon optimization is a computational process to redesign a gene sequence for optimal expression in a specific host.
Methodology:
-
Obtain the Amino Acid Sequence: Start with the full-length amino acid sequence of your this compound Synthase.
-
Select an Online Tool: Utilize a commercial gene synthesis company's online portal or a free tool like the GenScript Codon Optimization Tool or IDT's Codon Optimization Tool.
-
Define Parameters:
-
Target Organism: Select your expression host (e.g., Escherichia coli K-12). This is the most critical parameter, as the algorithm will adapt the codons to the tRNA pool of this organism.[2]
-
Avoid Undesirable Sequences: Most tools allow you to avoid sequences that can interfere with expression, such as internal ribosome entry sites (IRES), splice sites, or strong mRNA secondary structures.[3]
-
-
Synthesize the Gene: Order the newly designed, optimized gene from a reputable gene synthesis provider. The synthetic gene will replace your original PCR-amplified gene in the expression vector.
Protocol 2: Western Blot for Recombinant Protein Detection
This protocol outlines the basic steps to detect your tagged OAS protein using immunoblotting.[12]
Methodology:
-
Sample Preparation:
-
Take 1 mL samples of your culture pre-induction and post-induction.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100 µL of 1X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.[13]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-His tag antibody) in blocking buffer according to the manufacturer's recommendation.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Detection:
References
- 1. Profiling expression strategies for a type III polyketide synthase in a lysate-based, cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. web.azenta.com [web.azenta.com]
- 4. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. neb.com [neb.com]
- 7. biomatik.com [biomatik.com]
- 8. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum [frontiersin.org]
- 9. A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
Technical Support Center: Optimization of Fermentation Parameters for Orsellinic Acid Production
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fermentation parameters for orsellinic acid production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal pH: The pH of the fermentation medium is outside the optimal range for the producing organism (e.g., Aspergillus niger, Chaetomium globosum). Fungi generally prefer slightly acidic conditions.[1][2][3][4] | - Monitor and control the pH of the medium throughout the fermentation process. - Start with a pH in the range of 5.0-6.5 and optimize from there. For Aspergillus niger, an optimal pH for the growth of some strains has been found to be around 5.5.[5][6] - Use appropriate buffers or automated pH controllers. |
| 2. Incorrect Temperature: The incubation temperature is too high or too low, affecting enzyme activity and microbial growth. Most fungi have an optimal growth temperature between 25-30°C.[5][7][8] | - Maintain a constant and optimal temperature throughout the fermentation. - For Aspergillus niger, a common starting point is 28-30°C.[6][8] - Ensure the incubator or fermenter has accurate temperature control. | |
| 3. Inadequate Aeration and Agitation: Insufficient oxygen supply or poor mixing can limit microbial growth and secondary metabolite production in submerged cultures. | - Optimize the agitation speed (e.g., 150-200 rpm) to ensure homogeneity without causing excessive shear stress on the mycelia.[9] - Ensure an adequate supply of sterile air. | |
| 4. Nutrient Limitation or Imbalance (C:N Ratio): An incorrect carbon-to-nitrogen ratio can shift metabolism away from secondary metabolite production. High C:N ratios often favor secondary metabolism.[10][11][12] | - Start with a medium containing a well-defined C:N ratio. For fungal secondary metabolites, ratios from 30:1 up to 180:1 have been used.[10][11] - Experiment with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract, ammonium salts) sources and concentrations. | |
| 5. Poor Inoculum Quality: The inoculum may have low viability, be of the wrong age, or be at an insufficient concentration. | - Use a fresh, actively growing seed culture. - Optimize the age of the inoculum (e.g., 4-7 day old spores for some Aspergillus species).[6] - Standardize the inoculum size (e.g., 2% v/v).[6] | |
| Foaming | High protein content in the medium or rapid microbial growth leading to excessive CO2 production. | - Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter. - Be cautious, as some antifoaming agents can affect product yield. |
| Contamination | Non-sterile equipment, medium, or inoculum. | - Ensure all equipment, media, and inoculum are properly sterilized. - Use aseptic techniques during inoculation and sampling. - Regularly check for signs of contamination (e.g., unusual colony morphology, off-odors). |
| Product Degradation | This compound may be sensitive to extreme pH, high temperatures, or light. | - During extraction and purification, work at controlled temperatures and protect samples from light. - Analyze the stability of this compound under your experimental conditions. |
| Low Recovery After Extraction | 1. Inefficient Extraction Method: The chosen solvent or extraction technique is not optimal for this compound. | - this compound is soluble in organic solvents like ethyl acetate.[13] - Perform multiple extractions from the fermentation broth to maximize recovery. - Adjust the pH of the broth to an acidic level (e.g., pH 2-3) before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents. |
| 2. Incomplete Cell Lysis (if intracellular): If this compound is retained within the fungal cells, inefficient cell disruption will lead to low yields. | - Employ appropriate cell disruption techniques (e.g., sonication, homogenization, freeze-thaw cycles) before extraction. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it important? A1: this compound is a phenolic compound that serves as a key precursor in the biosynthesis of many secondary metabolites in fungi and lichens. These derivatives can have a wide range of biological activities, making this compound a compound of interest for drug discovery and development.
Q2: Which microorganisms are known to produce this compound? A2: this compound is produced by various fungi, including species of Aspergillus, Penicillium, and Chaetomium.[14][15][16] For example, it has been isolated from Chaetomium globosum and its biosynthesis has been studied in Aspergillus nidulans.[13][14][15]
Fermentation Parameters
Q3: What is the optimal pH for this compound production? A3: The optimal pH can vary depending on the specific fungal strain. However, for many fungi, including Aspergillus species, a slightly acidic pH is generally favorable for growth and secondary metabolite production.[2][3][4] A good starting point for optimization is a pH range of 5.0 to 6.5.[6] For some Aspergillus niger strains, an optimal pH for growth has been identified as 5.48.[5]
Q4: What is the optimal temperature for this compound fermentation? A4: The optimal temperature for fermentation is also strain-dependent. For many mesophilic fungi like Aspergillus niger, the optimal growth temperature is typically between 25°C and 30°C.[5][8] Fermentations for secondary metabolites are often carried out in this range.
Q5: How does the carbon-to-nitrogen (C:N) ratio affect this compound production? A5: The C:N ratio is a critical factor in regulating fungal secondary metabolism.[10][11][12] Often, a high C:N ratio, which implies nitrogen limitation, can trigger the production of secondary metabolites as the culture enters the stationary phase. While specific optimal ratios for this compound are not widely reported, experimenting with different ratios is recommended. For other fungal secondary metabolites, C:N ratios ranging from 30:1 to over 100:1 have been found to be effective.[10][11]
Experimental Procedures
Q6: What is a typical medium composition for this compound fermentation? A6: A typical fermentation medium should contain a carbon source, a nitrogen source, and essential minerals. An example of a basal medium could be Czapek-Dox broth or Potato Dextrose Broth (PDB). For optimization, you can vary the types and concentrations of carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate).[17]
Q7: How can I extract this compound from the fermentation broth? A7: this compound can be extracted from the cell-free supernatant of the fermentation broth using a solvent extraction method. After adjusting the pH of the supernatant to be acidic (e.g., pH 2-3) with an acid like HCl, you can extract the this compound using a water-immiscible organic solvent such as ethyl acetate.[13] This process should be repeated multiple times to ensure high recovery. The combined organic extracts can then be dried and concentrated.
Q8: How is this compound quantified? A8: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound.[13][18] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection is usually performed using a UV detector at a wavelength around 254 nm.[13] A standard curve of known this compound concentrations should be prepared for accurate quantification.
Data Presentation
Table 1: Estimated Optimal Fermentation Parameters for this compound Production
Disclaimer: The following values are estimates based on general fungal fermentation principles and data from the production of other secondary metabolites. Optimal conditions should be determined experimentally for the specific strain being used.
| Parameter | Estimated Optimal Range | Starting Point for Optimization | Notes |
| pH | 4.5 - 6.5 | 5.5 | Fungal growth and secondary metabolite production are often favored in slightly acidic conditions.[2][3][4] |
| Temperature (°C) | 25 - 30 | 28 | Most mesophilic fungi used for secondary metabolite production have optimal growth in this range.[5][8] |
| Agitation (rpm) | 150 - 250 | 200 | Important for maintaining homogeneity and oxygen transfer in submerged cultures.[9] |
| Aeration (vvm) | 0.5 - 1.5 | 1.0 | Crucial for aerobic fungal growth and metabolism. |
| Carbon Source | Glucose, Sucrose, Maltose | Glucose (20-50 g/L) | Glucose is a commonly used and readily metabolizable carbon source. |
| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂SO₄ | Peptone (5-10 g/L) | Organic nitrogen sources often support robust growth and secondary metabolite production. |
| C:N Ratio | 30:1 - 100:1 | 50:1 | A high C:N ratio can induce secondary metabolism.[10][11] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
1. Inoculum Preparation:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate the PDA plates with spores of the desired fungal strain (e.g., Aspergillus niger).
-
Incubate the plates at 28°C for 5-7 days until sufficient sporulation is observed.
-
Harvest the spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10⁷ spores/mL).
2. Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with desired carbon and nitrogen sources).
-
Dispense the medium into baffled Erlenmeyer flasks or a sterilized fermenter.
-
Inoculate the medium with the spore suspension to a final concentration of approximately 1-2% (v/v).
-
Incubate the flasks in a shaking incubator or run the fermenter under the desired conditions of temperature, pH, agitation, and aeration.
-
Collect samples aseptically at regular intervals to monitor cell growth (dry cell weight) and this compound production (HPLC analysis).
Protocol 2: Extraction of this compound
1. Separation of Biomass:
-
At the end of the fermentation, harvest the broth.
-
Separate the fungal biomass from the culture supernatant by centrifugation (e.g., 8000 rpm for 15 minutes) or filtration.
2. Solvent Extraction:
-
Measure the volume of the cell-free supernatant.
-
Adjust the pH of the supernatant to 2-3 using a strong acid (e.g., 2M HCl).
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically releasing the pressure.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
3. Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 3: HPLC Quantification of this compound
1. Sample and Standard Preparation:
-
Dissolve the crude extract in a known volume of methanol or the mobile phase.
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10-20 µL.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. atlas-scientific.com [atlas-scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting Soil pH Effects on Fungal and Bacterial Growth Suggest Functional Redundancy in Carbon Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cultural Conditions for Cellulase Production by Aspergillus Niger (MTCC2196) Using Submerged Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Carbon and Nitrogen Sources for Extracellular Polymeric Substances Production by Chryseobacterium indologenes MUT.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Approaches to Secondary Metabolite Production from Fungi | Encyclopedia MDPI [encyclopedia.pub]
- 18. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce byproduct formation in orsellinic acid synthesis.
Welcome to the Technical Support Center for Orsellinic Acid Synthesis. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
I. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound synthesis via different synthetic routes.
Hauser Annulation Route
The Hauser annulation is a powerful tool for the synthesis of substituted aromatic compounds like this compound. However, it is often plagued by issues related to low yield and byproduct formation.
Question: I am attempting to synthesize an this compound precursor via Hauser annulation, but I am observing a low yield of the desired product and the formation of multiple byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and byproduct formation in the Hauser annulation are common issues that can often be traced back to reaction conditions and the stability of intermediates. Key factors to consider include the choice of base, reaction temperature, and the nature of the substrates.
Common Byproducts and Their Causes:
-
Michael Adduct: The initial Michael addition product may not proceed to the subsequent intramolecular cyclization. This can be due to the enolate not being sufficiently reactive or steric hindrance.
-
Self-Condensation of the Phthalide: The phthalide starting material can undergo self-condensation in the presence of a strong base.
-
Decomposition of Starting Materials or Products: The highly functionalized aromatic rings are susceptible to degradation under harsh reaction conditions.
-
Formation of Regioisomers: If unsymmetrical Michael acceptors are used, the formation of regioisomeric products is possible.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Base Selection | The choice of base is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The stoichiometry of the base should be carefully controlled to avoid excess base which can promote side reactions. | Optimal deprotonation of the phthalide without promoting side reactions. |
| Temperature Control | Hauser annulations are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the anionic intermediates and minimize side reactions.[1] | Increased selectivity and reduced formation of decomposition byproducts. |
| Slow Addition of Reagents | Slow, dropwise addition of the Michael acceptor to the solution of the deprotonated phthalide can help to control the reaction rate and minimize polymerization or self-condensation of the acceptor. | Improved yield of the desired Michael adduct and subsequent cyclized product. |
| Use of Additives | Lewis acids, such as lithium salts, can sometimes improve the efficiency of the reaction by coordinating to the carbonyl groups and activating the Michael acceptor.[2] | Enhanced reaction rate and potentially improved regioselectivity. |
Experimental Protocol: Optimized Hauser Annulation for a Substituted Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted phthalide in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Michael Addition: Slowly add a solution of the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Cyclization and Aromatization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Hauser Annulation
References
Improving the stability and solubility of orsellinic acid in assays.
Welcome to the technical support center for orsellinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and solubility of this compound in experimental assays. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective, with a solubility of approximately 30 mg/mL.[1][2] Ethanol is also a good option, with a solubility of around 20 mg/mL.[1][2] For aqueous solutions, this compound has limited solubility in PBS (pH 7.2) at approximately 0.25 mg/mL.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve crystalline this compound in an appropriate organic solvent like DMSO, DMF, or ethanol.[1] It is recommended to purge the solvent with an inert gas before use.[1] For in vivo experiments, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it with other co-solvents like PEG300, Tween-80, or corn oil immediately before use.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect the solutions from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3] Aqueous working solutions are not recommended for storage for more than one day.[1]
Q4: Can I prepare an organic solvent-free aqueous solution of this compound?
A4: Yes, it is possible to prepare an organic solvent-free aqueous solution by directly dissolving the crystalline solid in aqueous buffers.[1] However, the solubility in aqueous buffers like PBS (pH 7.2) is low, at approximately 0.25 mg/mL.[1]
Q5: Is this compound stable at room temperature?
A5: While solid crystalline this compound is stable for at least four years when stored at -20°C, solutions, especially aqueous solutions, are less stable.[1][2] For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3] Phenolic compounds, in general, can be susceptible to degradation at room temperature, especially when exposed to light and oxygen.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Possible Causes:
-
Low Aqueous Solubility: this compound has inherently low solubility in neutral aqueous buffers.[1]
-
Solvent Carryover: Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate if the final concentration of the organic solvent is not optimal.
-
pH Effects: The solubility of phenolic acids can be pH-dependent.
Solutions:
-
Optimize Co-solvents: For in vivo studies, use a co-solvent system. A typical protocol involves preparing a stock in DMSO and then diluting with PEG300 and Tween-80 before adding saline.[3]
-
Use Heat or Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help in dissolving the compound.[3]
-
Prepare Fresh Solutions: For biological assays, it is best to make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before the experiment to minimize precipitation over time.[1]
-
Adjust pH: Experiment with slightly adjusting the pH of the aqueous buffer, as the solubility of phenolic acids can increase in slightly basic or acidic conditions, depending on the compound's pKa.
Issue 2: Degradation of this compound and Inconsistent Assay Results
Possible Causes:
-
Oxidation: As a phenolic compound, this compound can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
pH Instability: Extreme pH conditions can lead to the degradation of phenolic compounds.
-
Temperature Effects: Elevated temperatures can increase the rate of degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.[3]
Solutions:
-
Protect from Light: Store stock solutions in light-protected containers.[3]
-
Use Antioxidants: Consider adding antioxidants like ascorbic acid or EDTA to your buffer to prevent oxidative degradation, a common practice for stabilizing phenolic compounds.[4]
-
Control pH: Maintain a stable and appropriate pH for your assay buffer.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3]
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh on the day of the experiment.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 30 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| Methanol | Soluble | [5] |
| PBS (pH 7.2) | 0.25 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM or 30 mg/mL).
-
To aid dissolution, vortex the solution and, if necessary, use gentle heating or sonication.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of Working Solution for In Vivo Experiments
This protocol is an example and may need optimization for your specific experimental needs.[3]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a working solution with a concentration of 2.08 mg/mL.
-
This working solution should be prepared fresh on the day of use.[3]
Visualizations
References
Orsellinic Acid Production Scale-Up: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of orsellinic acid production.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work in a question-and-answer format.
My this compound yield is very low. What are the potential bottlenecks and how can I address them?
Low yield is a common challenge in scaling up the production of secondary metabolites like this compound. The issue can often be traced back to several key areas: precursor supply, gene expression, and fermentation conditions.
-
Precursor Limitation: The biosynthesis of this compound, a polyketide, is heavily dependent on the intracellular availability of acetyl-CoA and its carboxylated form, malonyl-CoA. These are often the limiting factors for achieving high titers.[1][2]
-
Troubleshooting Strategy:
-
Enhance Acetyl-CoA Supply: Engineer the host strain to channel more carbon flux towards acetyl-CoA. This can involve strategies like deleting competing pathways that consume acetyl-CoA, such as those for acetate and ethanol formation.[2]
-
Overexpress Acetyl-CoA Carboxylase (ACC): The conversion of acetyl-CoA to malonyl-CoA is catalyzed by ACC. Overexpressing the gene for this enzyme is a widely used strategy to increase the malonyl-CoA pool available for polyketide synthesis.[2][3]
-
Deregulation of ACC Activity: In some hosts like Saccharomyces cerevisiae, ACC activity is inhibited by phosphorylation when glucose is depleted. Introducing mutations (e.g., S1157A in yeast Acc1) can prevent this deactivation, leading to significantly higher malonyl-CoA levels and increased product yields.[1][3]
-
-
-
Suboptimal Fermentation Conditions: The physical and chemical environment in the fermenter plays a critical role in both cell growth and product formation.
-
Troubleshooting Strategy:
-
Optimize Carbon Source: The choice of carbon source can significantly impact yield. For instance, in a study with Aspergillus oryzae, maltose was found to be the optimal carbon source for this compound production in liquid culture.[4]
-
Control pH and Temperature: These parameters affect enzyme activity and cell viability. The optimal ranges are specific to the host organism and should be determined experimentally.
-
Ensure Adequate Aeration and Agitation: Proper oxygen supply and mixing are crucial for aerobic fermentations to maintain cell health and nutrient distribution. However, excessive shear stress from high agitation can damage cells. A two-stage agitation strategy might be beneficial.[5]
-
-
-
Inefficient Gene Expression: If using a heterologous host, the expression of the this compound synthase (OAS) gene might be suboptimal.
-
Troubleshooting Strategy:
-
Codon Optimization: Ensure the DNA sequence of the OAS gene is optimized for the expression host.
-
Strong Promoters: Use strong, well-characterized promoters to drive the expression of the biosynthetic genes.
-
Gene Copy Number: Increasing the number of copies of the OAS gene in the host genome can sometimes lead to higher product titers.
-
-
I am observing the production of unwanted byproducts. How can I improve the specificity of my process?
The formation of byproducts is a common issue that can complicate downstream processing and reduce the yield of the target compound.
-
Metabolic Pathway Competition: The precursors for this compound synthesis are also used in other metabolic pathways, such as fatty acid synthesis.[2]
-
Troubleshooting Strategy:
-
Downregulate Competing Pathways: Use metabolic engineering techniques like CRISPR-Cas9 to downregulate or knockout genes in pathways that compete for acetyl-CoA and malonyl-CoA. For example, reducing the expression of genes involved in fatty acid synthesis can redirect precursors towards polyketide production.[2]
-
Optimize Fermentation Conditions: Byproduct formation can sometimes be influenced by fermentation conditions. For example, the formation of certain organic acids can be minimized by controlling the pH and dissolved oxygen levels.
-
-
-
Promiscuous Enzyme Activity: The polyketide synthase itself might produce alternative products or shunt intermediates.
-
Troubleshooting Strategy:
-
Enzyme Engineering: In some cases, the polyketide synthase can be engineered to improve its fidelity and reduce the formation of undesired products. This is a more advanced approach that requires detailed knowledge of the enzyme's structure and function.[6]
-
-
My fermentation is sluggish or stalls prematurely. What could be the cause?
A stalled fermentation can be due to a variety of factors, including nutrient limitation, product toxicity, or contamination.
-
Nutrient Limitation: Essential nutrients may be depleted before the end of the fermentation run.
-
Troubleshooting Strategy:
-
Fed-Batch Strategy: Implement a fed-batch fermentation strategy where a concentrated feed of nutrients is supplied to the culture over time. This allows for better control over cell growth and product formation while avoiding the toxic effects of high initial substrate concentrations.[7][8]
-
Medium Optimization: Ensure the fermentation medium is well-balanced and contains all necessary macro- and micronutrients.
-
-
-
Product Inhibition/Toxicity: High concentrations of this compound or its derivatives may be toxic to the host organism, inhibiting growth and further product formation.[9]
-
Troubleshooting Strategy:
-
In Situ Product Removal (ISPR): Integrate a product removal system with the fermenter. This can involve techniques like liquid-liquid extraction with a biocompatible organic solvent or adsorption onto a resin, which continuously removes the product from the broth, alleviating toxicity.[9][10]
-
Strain Adaptation: Use adaptive laboratory evolution to develop strains with increased tolerance to this compound.
-
-
I am having difficulty purifying this compound from the fermentation broth. What is a good starting point for a purification protocol?
The purification of organic acids from complex fermentation broths can be challenging due to the presence of numerous impurities with similar chemical properties.[11][12]
-
Complex Broth Matrix: The fermentation broth contains cells, residual media components, proteins, and other metabolites.
-
Troubleshooting Strategy:
-
Initial Clarification: The first step is to remove cells and other particulates. This can be achieved by centrifugation followed by microfiltration.[13]
-
Product Concentration: The clarified broth is often dilute. Concentration can be achieved through techniques like evaporation or membrane filtration (e.g., reverse osmosis).[13]
-
-
-
Separation from Similar Compounds: The main challenge is separating this compound from other organic acids and polar compounds.
-
Troubleshooting Strategy:
-
Liquid-Liquid Extraction: At a low pH (e.g., 2-3), this compound will be protonated and less polar, allowing it to be extracted into an organic solvent like ethyl acetate. It can then be back-extracted into a basic aqueous solution.[14]
-
Chromatography: Ion-exchange chromatography is a powerful technique for separating organic acids. Anion-exchange chromatography is commonly used, where the negatively charged carboxylate group of this compound binds to the positively charged resin. Elution is typically achieved with a salt or pH gradient.[10][15]
-
Crystallization: As a final polishing step, crystallization can be used to obtain high-purity this compound. This often involves dissolving the partially purified product in a suitable solvent and allowing it to crystallize upon cooling or solvent evaporation.[12][16]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for this compound production?
A1: this compound production has been demonstrated in several host organisms through heterologous expression of the this compound synthase (OAS) gene. Common hosts include the fungi Aspergillus niger, Aspergillus oryzae, and Saccharomyces cerevisiae, as well as the bacterium Escherichia coli.[4][17][18][19] The choice of host depends on factors such as genetic tractability, fermentation characteristics, and tolerance to phenolic compounds. Fungal hosts like Aspergillus are often preferred as they are the natural producers of many polyketides and may provide a more suitable environment for PKS folding and function.[4]
Q2: How does the choice of fermentation medium (e.g., solid vs. liquid) affect this compound yield?
A2: The fermentation medium can have a profound effect on yield. In a study using a recombinant Aspergillus oryzae strain, solid-state fermentation on a rice medium resulted in a nearly six-fold increase in this compound production compared to liquid fermentation with maltose as the carbon source (340.41 mg/kg vs. 57.68 mg/L).[4] This suggests that the solid substrate may provide a more favorable environment for fungal growth and secondary metabolite production.
Q3: What analytical methods are suitable for quantifying this compound during fermentation?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound in fermentation samples. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection is usually performed with a UV detector at a wavelength around 254-280 nm. For more specific identification and quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10][20]
Q4: What are the key scale-up parameters to consider when moving from a lab-scale to a pilot-scale fermenter?
A4: When scaling up a fermentation process, it is often impossible to keep all parameters constant. Therefore, a key parameter must be chosen for the scale-up strategy. For aerobic fermentations, maintaining a constant oxygen mass transfer coefficient (kLa) or a constant power input per unit volume (P/V) are the most common strategies. These parameters are critical for ensuring that the larger-scale culture has adequate oxygen supply and mixing, which are essential for cell growth and productivity.[21]
Q5: Is this compound stable during fermentation and downstream processing?
A5: Phenolic compounds like this compound can be susceptible to degradation, particularly through oxidation, which can be catalyzed by light, air, or metal contaminants. During downstream processing, it is advisable to work at lower temperatures (e.g., 4°C) and potentially under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. The pH stability should also be considered, as harsh acidic or alkaline conditions can promote degradation of the product.
Data Presentation
Table 1: Comparison of this compound Production in Different Host Organisms
Note: The following data is compiled from different studies with varying experimental conditions. Direct comparison of yields should be made with caution.
| Host Organism | Genetic Modification / Gene Source | Fermentation Type / Medium | This compound Titer | Reference |
| Aspergillus oryzae | Heterologous expression of HerA from Hericium erinaceus | Liquid Culture (Maltose) | 57.68 mg/L | [4] |
| Aspergillus oryzae | Heterologous expression of HerA from Hericium erinaceus | Solid-State (Rice medium) | 340.41 mg/kg | [4] |
| Saccharomyces cerevisiae | Heterologous expression of Colletochlorin BGC from C. higginsianum | Shake Flask Culture | Precursor detected | [18] |
| Aspergillus niger | Heterologous expression of PKS1 and PKS2 from a basidiomycete | Shake Flask Culture | Product detected | [17] |
Experimental Protocols
Protocol 1: General Methodology for Fed-Batch Fermentation of a Recombinant Fungal Strain for this compound Production
This protocol provides a general framework for the fed-batch fermentation of a recombinant fungus (e.g., Aspergillus oryzae) engineered to produce this compound.
-
Inoculum Preparation: a. Inoculate a single colony of the recombinant fungal strain into a 250 mL flask containing 50 mL of seed medium (e.g., YPD medium). b. Incubate at 30°C with shaking at 220 rpm for 24-48 hours until a dense culture is obtained.
-
Bioreactor Setup: a. Prepare a 5 L bioreactor with 3 L of initial batch medium (e.g., a defined mineral salt medium with a suitable carbon source like glucose or maltose). b. Sterilize the bioreactor and medium by autoclaving.
-
Inoculation and Batch Phase: a. Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.5. b. Run the batch phase at 30°C, with pH controlled at a setpoint suitable for the host (e.g., pH 6.0) using automated addition of acid (e.g., 1 M H₂SO₄) and base (e.g., 4 M NaOH). c. Maintain dissolved oxygen (DO) above 20% saturation by controlling the agitation speed (e.g., 400-1200 rpm) and aeration rate (e.g., 1 vvm).
-
Fed-Batch Phase: a. Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding. b. The feed solution should be a highly concentrated mixture of the carbon source and other key nutrients (e.g., nitrogen source). c. The feed rate can be controlled to maintain a constant, low level of the carbon source in the bioreactor, which can be monitored by off-gas analysis or online sensors. An exponential feeding strategy can be employed to maintain a constant specific growth rate.[7]
-
Sampling and Analysis: a. Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 12 hours). b. Centrifuge the samples to separate the biomass from the supernatant. c. Analyze the supernatant for this compound concentration using HPLC. d. Measure the cell dry weight to monitor biomass accumulation.
-
Harvest: a. Continue the fermentation until the production rate plateaus or declines. b. Harvest the entire culture broth for downstream processing.
Protocol 2: General Methodology for Downstream Processing and Purification of this compound
This protocol outlines a general strategy for the purification of this compound from a fermentation broth, adaptable from methods used for similar organic acids.[10][11][12][14]
-
Cell Removal and Clarification: a. Centrifuge the harvested fermentation broth (e.g., at 10,000 x g for 20 minutes at 4°C) to pellet the cells. b. Filter the supernatant through a 0.45 µm filter to remove any remaining cells and fine particles, yielding a clarified broth.
-
Acidification and Liquid-Liquid Extraction: a. Transfer the clarified broth to a large separation funnel. b. Adjust the pH of the broth to ~2.0 using a strong acid (e.g., 6 M HCl) to protonate the this compound. c. Add an equal volume of an immiscible organic solvent, such as ethyl acetate. d. Shake the funnel vigorously for 5-10 minutes, periodically venting the pressure. e. Allow the phases to separate and collect the upper organic phase. f. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate. g. Pool the organic extracts.
-
Back-Extraction (Optional Concentration Step): a. To the pooled organic extracts, add a small volume (e.g., 1/10th of the organic phase volume) of a basic aqueous solution (e.g., 0.5 M NaHCO₃). b. Shake gently to transfer the deprotonated this compound back into the aqueous phase. c. Collect the aqueous phase, which now contains concentrated this compound salt.
-
Anion-Exchange Chromatography: a. Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low salt buffer at a neutral pH (e.g., 20 mM Tris-HCl, pH 7.5). b. Adjust the pH of the concentrated aqueous extract to match the equilibration buffer. c. Load the sample onto the column. d. Wash the column with several column volumes of the equilibration buffer to remove unbound impurities. e. Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). f. Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Desalting and Final Product Formulation: a. Pool the pure fractions from the chromatography step. b. Desalt the solution using a suitable method such as dialysis, gel filtration (size-exclusion chromatography), or reverse osmosis. c. If the free acid form is desired, acidify the final solution and perform a final extraction into an organic solvent, followed by evaporation of the solvent. d. The final product can be obtained as a solid by crystallization or lyophilization.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for fed-batch fermentation.
Caption: Downstream processing workflow for this compound.
References
- 1. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 6. findaphd.com [findaphd.com]
- 7. Recent advances in the production of malic acid by native fungi and engineered microbes [ouci.dntb.gov.ua]
- 8. Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement Strategy for Protocatechuic Acid Production Using Corynebacterium glutamicum with Focus on Continuous Fermentation Scale-Up and Cytotoxicity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. researchgate.net [researchgate.net]
- 18. Yeast-based heterologous production of the Colletochlorin family of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In silico profiling of Escherichia coli and Saccharomyces cerevisiae as terpenoid factories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US20060276674A1 - Method for purifying succinic acid from fermentation broth - Google Patents [patents.google.com]
Methods for improving the purity of extracted orsellinic acid.
Welcome to the technical support center for the purification of orsellinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the extraction and purification of this compound.
Q1: What are the common impurities found in crude this compound extracts?
A1: Crude extracts of this compound, typically sourced from lichens or fungal cultures, can contain a variety of impurities that may interfere with downstream applications.[1][2] The nature and quantity of these impurities depend on the source organism and the initial extraction method.
Common Impurities Include:
-
Related Phenolic Compounds: Other polyketide-derived compounds, such as depsides (which are dimers of phenolic units like this compound), may be co-extracted.[1][3]
-
Pigments: Natural pigments from the source organism can be present.
-
Lipids and Fats: These are common cellular components that can be co-extracted, especially when using non-polar solvents.
-
Degradation Products: this compound can degrade under certain conditions, leading to byproducts.
-
Residual Solvents: Solvents used in the initial extraction process may be carried over.
Q2: My yield of purified this compound is very low after recrystallization. What are the possible causes and solutions?
A2: Low recovery is a common issue in recrystallization. Several factors could be responsible. This guide will help you troubleshoot the problem.
-
Problem: Using too much solvent.
-
Explanation: The goal of recrystallization is to create a saturated solution at a high temperature.[4] Adding an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before cooling.[5]
-
-
Problem: Cooling the solution too quickly.
-
Explanation: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an amorphous solid, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
-
Problem: Premature crystallization during hot filtration.
-
Explanation: If your crude sample contains insoluble impurities, a hot gravity filtration step is necessary.[4] If the solution cools during this process, the product will crystallize on the filter paper and in the funnel, leading to significant loss.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. It is also advisable to add a small excess of hot solvent before filtering to ensure the compound remains dissolved.[5] This excess solvent can be boiled off after filtration.
-
Q3: The product "oils out" instead of crystallizing during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the presence of impurities that depress the melting point.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent and then allow it to cool slowly again.
-
Solution 2: Change the Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a two-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol/water).[7]
-
Solution 3: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small scratches provide a surface for crystal nucleation.[4]
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
Q4: What is the best chromatography technique for purifying this compound?
A4: For purifying a phenolic compound like this compound, both normal-phase and reversed-phase column chromatography are effective options. The choice depends on the nature of the impurities you need to remove.
-
Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar to moderately polar mobile phase. This is effective for separating this compound from less polar impurities like lipids.
-
Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like methanol/water or acetonitrile/water). This is excellent for separating this compound from more polar impurities.[8] For acidic compounds like this compound, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape by suppressing ionization.[8]
Data & Parameters
The following tables provide quantitative data to assist in planning your purification experiments.
Table 1: Solvent Properties for this compound Recrystallization
| Solvent | Boiling Point (°C) | This compound Solubility (General) | Notes |
| Water | 100 | Sparingly soluble in cold, more soluble in hot. | Good for forming crystalline hydrates.[1] Can be used in a two-solvent system with a more soluble partner like ethanol. |
| Acetone | 56 | Soluble. | Forms crystalline needles upon evaporation.[1] Its low boiling point makes it easy to remove. |
| Ethanol | 78 | Soluble. | Often used in combination with water. A good choice for dissolving crude extracts.[9] |
| Ethyl Acetate | 77 | Moderately soluble. | A common solvent for both recrystallization and column chromatography. |
| Hexanes | 69 | Insoluble. | Useful as an "anti-solvent" in a two-solvent system to induce precipitation. |
Table 2: Typical Starting Parameters for Flash Column Chromatography
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-functionalized Silica |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient | Water/Methanol or Water/Acetonitrile gradient |
| Gradient Example | Start with 95:5 Hexanes:EtOAc, gradually increase to 70:30 Hexanes:EtOAc. | Start with 90:10 Water:Methanol, gradually increase to 50:50 Water:Methanol. |
| Mobile Phase Modifier | None typically needed. | Add 0.1% formic acid or acetic acid to both solvents to improve peak shape. |
| Sample Loading | Dissolve crude product in a minimal amount of dichloromethane or the initial mobile phase. | Dissolve crude product in a minimal amount of methanol or DMSO. |
| Monitoring | Thin-Layer Chromatography (TLC) | TLC or High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Single Solvent)
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Chosen solvent (e.g., Acetone or Water)[1]
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask. Add a small excess of hot solvent to the solution to prevent premature crystallization and quickly filter the hot solution.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize yield.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
Objective: To purify this compound by separating it from non-polar impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Eluent system (e.g., Hexanes/Ethyl Acetate)
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give this compound an Rf value of ~0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude this compound in a minimum volume of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the this compound down the column.[10]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides & Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Logic for selecting a purification method based on impurity type.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 7. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 8. biotage.com [biotage.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Refinement of Analytical Methods for Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they be minimized in mass spectrometry-based analyses?
A: Matrix effects refer to the suppression or enhancement of the ionization of target analytes by co-eluting components from the biological matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] This can lead to inaccurate quantification and reduced sensitivity.[2][3]
Minimization Strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances.[4]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analyte of interest from matrix components.[5]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization.[5]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.[5]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also decrease the analyte concentration below the limit of detection.
Q2: My protein quantification assay (e.g., Bradford, BCA) is giving inconsistent or inaccurate results. What are the common causes and solutions?
A: Inaccurate protein quantification can significantly impact downstream experiments like Western blotting or mass spectrometry. Common issues and their solutions are summarized below.
Troubleshooting Protein Quantification Assays:
| Problem | Possible Cause | Solution |
| Low Absorbance | Low protein concentration. | Concentrate the sample using methods like ultrafiltration. For Bradford assays, consider an alternative like the BCA assay for smaller proteins.[6][7] |
| Interfering substances in the sample buffer (e.g., detergents, reducing agents).[6][8] | Ensure all components in your sample buffer are compatible with the chosen assay.[8] If interference is suspected, dilute the sample or remove the substance via dialysis or a desalting column.[6][8] Prepare standards in the same buffer as the samples.[6] | |
| High Absorbance | Protein concentration is too high for the linear range of the assay. | Dilute the sample and re-run the assay.[6] |
| Inconsistent Results | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents and samples.[9] |
| Reagent degradation. | Use fresh reagents and store them according to the manufacturer's instructions.[6] |
Q3: I am observing poor peak shapes (e.g., tailing, fronting, broadening) in my liquid chromatography (LC) separation. How can I improve this?
A: Poor peak shape in LC can compromise resolution and the accuracy of quantification. The following table outlines common causes and remedies.
Troubleshooting Poor Peak Shapes in LC:
| Peak Shape Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base or acid to the mobile phase. |
| Column contamination or degradation.[10] | Wash the column with a strong solvent or replace the column if necessary.[10] | |
| Peak Fronting | Sample overload.[10] | Reduce the amount of sample injected onto the column.[10][11] |
| Sample solvent stronger than the mobile phase.[12] | Dissolve the sample in the mobile phase or a weaker solvent.[12] | |
| Broad Peaks | Extra-column volume. | Use shorter tubing with a smaller internal diameter to connect the column to the detector.[10] |
| Column contamination or failure.[10] | Replace the column.[10] |
Experimental Workflows & Protocols
General Workflow for Proteomic Sample Preparation from Complex Biological Fluids (e.g., Plasma)
This workflow outlines the key steps to reduce the complexity of plasma samples for mass spectrometry analysis. The high abundance of proteins like albumin can mask lower abundance proteins of interest.[13]
Caption: General workflow for plasma proteomics sample preparation.
Detailed Protocol: In-Solution Tryptic Digestion
-
Protein Denaturation, Reduction, and Alkylation:
-
To 100 µg of protein in a suitable buffer, add urea to a final concentration of 8 M.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Digestion Quenching and Peptide Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Proceed with peptide desalting using a C18 solid-phase extraction (SPE) cartridge.
-
Troubleshooting Logic for Mass Spectrometry Signal Loss
When encountering a sudden loss of signal or no peaks during a mass spectrometry run, a systematic approach is necessary for troubleshooting.[14]
Caption: Troubleshooting guide for MS signal loss.
Quantitative Data Summary
Impact of High-Abundance Protein Depletion on Plasma Proteome Coverage
Depleting high-abundance proteins can significantly increase the number of identified low-abundance proteins.
| Sample Treatment | Total Proteins Identified | Increase in Low-Abundance Protein IDs |
| Neat Plasma | ~300 | - |
| Depleted Plasma (Top 14 proteins removed) | >1000 | >200% |
Data are representative and will vary based on the LC-MS/MS platform and experimental conditions.
Common Interfering Substances in Protein Assays
The compatibility of various reagents with common protein assays is crucial for accurate quantification.
| Substance | Bradford Assay Compatibility | BCA Assay Compatibility |
| SDS (detergent) | Incompatible | Compatible up to 1% |
| Triton X-100 (detergent) | Incompatible | Compatible up to 1% |
| DTT (reducing agent) | Compatible | Incompatible |
| β-Mercaptoethanol (reducing agent) | Compatible | Incompatible |
| Glycerol | Compatible up to 10% | Compatible up to 10% |
| Urea | Compatible up to 3M | Compatible up to 3M |
Compatibility limits are approximate and can vary by manufacturer. Always consult the specific assay protocol.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. simbecorion.com [simbecorion.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.zageno.com [go.zageno.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. gcf.pbrc.edu [gcf.pbrc.edu]
- 10. epruibiotech.com [epruibiotech.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
Validation & Comparative
A Comparative Analysis of Orsellinic Acid and 6-Methylsalicylic Acid: Biosynthesis, Physicochemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two structurally similar, yet functionally distinct, fungal polyketides: orsellinic acid and 6-methylsalicylic acid. Both compounds are products of polyketide synthase (PKS) pathways and serve as key precursors to a wide array of secondary metabolites. Understanding their distinct properties and biological activities is crucial for their potential applications in drug discovery and biotechnology.
Physicochemical Properties
This compound and 6-methylsalicylic acid share a core benzoic acid structure with a methyl and two hydroxyl groups, leading to similar fundamental properties. However, the positional difference of a hydroxyl group results in notable variations in their chemical characteristics.
| Property | This compound | 6-Methylsalicylic Acid |
| IUPAC Name | 2,4-Dihydroxy-6-methylbenzoic acid | 2-Hydroxy-6-methylbenzoic acid |
| Molecular Formula | C₈H₈O₄ | C₈H₈O₃ |
| Molar Mass | 168.15 g/mol | 152.15 g/mol |
| Melting Point | 176 °C | 170-172 °C |
| Appearance | Crystalline needles | White crystalline solid |
| Solubility | Soluble in acetone, ethanol, and hot water. | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. |
Biosynthesis: A Tale of Two Polyketide Synthases
Both this compound and 6-methylsalicylic acid are synthesized via the polyketide pathway, utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The core difference in their biosynthesis lies in the specific type I polyketide synthase (PKS) involved.
This compound is synthesized by This compound synthase (OAS) , a non-reducing PKS. This means that the polyketide chain undergoes cyclization and aromatization without any reduction of the keto groups.
6-methylsalicylic acid , on the other hand, is produced by 6-methylsalicylic acid synthase (6-MSAS) , a reducing PKS. This enzyme contains a ketoreductase (KR) domain that reduces one of the keto groups during the polyketide chain assembly, leading to the structural difference observed between the two molecules.
Caption: Comparative biosynthesis pathways of this compound and 6-methylsalicylic acid.
Comparative Biological Activities
While structurally similar, this compound and 6-methylsalicylic acid exhibit distinct biological activities. This compound and its derivatives are often associated with direct therapeutic effects, whereas 6-methylsalicylic acid is a well-known precursor to various mycotoxins and a signaling molecule in plant defense.
| Biological Activity | This compound & Derivatives | 6-Methylsalicylic Acid |
| Antioxidant Activity | Possesses radical scavenging activity. | Limited direct antioxidant activity reported. |
| Antimicrobial Activity | Active against various Gram-positive and Gram-negative bacteria. | Precursor to the antibiotic patulin. |
| Anti-inflammatory Activity | Derivatives show inhibitory effects on inflammatory pathways. | Can induce defense responses in plants, which involves inflammatory-like signaling. |
| Other Activities | Derivatives exhibit antitumor and antiviral activities. | Acts as a signaling molecule in plants to activate disease resistance. |
Quantitative Comparison of Biological Activities
| Assay | Organism/Target | This compound (or derivative) | 6-Methylsalicylic Acid |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 62.5 µg/mL (n-propyl orsellinate) | Data not available |
| Xanthomonas campestris | 7.8 µg/mL (n-hexyl orsellinate) | Data not available | |
| Ralstonia solanacearum | 7.8 µg/mL (n-hexyl orsellinate) | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Stock solutions of this compound, 6-methylsalicylic acid, and a positive control (e.g., ascorbic acid) are prepared in methanol and serially diluted to various concentrations.
-
Assay Procedure: In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Caption: Experimental workflow for the DPPH antioxidant assay.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of the test compounds (this compound and 6-methylsalicylic acid) is prepared in a 96-well microplate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
COX-2 Inhibition Assay for Anti-inflammatory Activity
Objective: To evaluate the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the wells. Add the test compounds at various concentrations to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the production of prostaglandin G2, a product of the COX-2 reaction, using a suitable detection method (e.g., fluorometric or colorimetric) with a microplate reader over 5-10 minutes.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The mechanisms through which this compound and 6-methylsalicylic acid exert their biological effects involve distinct signaling pathways.
This compound derivatives have been shown to exhibit antitumor effects by targeting epigenetic regulators. For instance, certain derivatives inhibit the enhancer of zeste homolog 2 (EZH2) , a histone methyltransferase. Inhibition of EZH2 leads to a decrease in histone H3 lysine 27 trimethylation (H3K27me3), which in turn reactivates tumor suppressor genes and inhibits cancer cell proliferation.
Caption: this compound derivative inhibiting the EZH2 signaling pathway.
6-Methylsalicylic acid can mimic the action of salicylic acid, a key signaling molecule in plant defense. In plants, the perception of a pathogen or elicitor triggers the synthesis of salicylic acid. Salicylic acid then activates a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins , which have antimicrobial properties and contribute to systemic acquired resistance (SAR). 6-MSA can similarly induce the expression of these PR proteins, thereby enhancing plant resistance to pathogens.
Caption: 6-Methylsalicylic acid activating plant defense signaling.
Conclusion
This compound and 6-methylsalicylic acid, while originating from similar biosynthetic precursors, represent a fascinating case of how subtle changes in enzymatic machinery can lead to compounds with divergent biological roles. This compound and its derivatives show promise as direct therapeutic agents due to their antimicrobial, antioxidant, and anti-inflammatory properties. In contrast, 6-methylsalicylic acid's significance lies in its role as a precursor to other bioactive molecules and as a signaling molecule in plant-microbe interactions. Further research into the specific mechanisms of action and comparative efficacy of these compounds will be invaluable for their future applications in medicine and agriculture.
Orsellinic Acid: A Comparative Analysis of its Antimicrobial and Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial and antioxidant properties of orsellinic acid. In the following sections, we present a comparative analysis of this compound's performance against other well-established phenolic acids, namely gallic acid and caffeic acid. This objective assessment is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activity
The antimicrobial and antioxidant activities of this compound and its comparator compounds have been evaluated using standardized in vitro assays. The data, summarized in the subsequent tables, provide a quantitative comparison of their potency.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Orsellinate Derivatives and Comparator Phenolic Acids
| Compound | Microorganism | MIC (µg/mL) |
| Orsellinates (n-propyl, n-pentyl, n-hexyl) | Staphylococcus aureus | 7.8 - 62.5[2][3] |
| Xanthomonas campestris var. vesicatoria | 7.8 - 62.5[2][3] | |
| Ralstonia solanacearum | 7.8 - 62.5[2][3] | |
| Gallic Acid | Escherichia coli | 147 |
| Salmonella typhi | 120 | |
| Staphylococcus aureus | 50 | |
| Streptococcus mutans | 125 | |
| Candida albicans | 218 | |
| Caffeic Acid | Candida species | 64 - 128 |
Antioxidant Activity
The antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are presented as IC50 values, the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.
Table 2: Antioxidant Activity (IC50) of this compound and Comparator Phenolic Acids
| Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| This compound | 5.01 ± 0.66 mM | Not Reported |
| Gallic Acid | ~55 µg/mL | ~1.03 µg/mL |
| Caffeic Acid | ~50 µM | ~1.59 µg/mL |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure transparency and enable researchers to replicate the findings.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is prepared. The test compound (this compound, gallic acid, or caffeic acid) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing the broth medium. This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the test compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The test compounds are dissolved in a suitable solvent to prepare stock solutions, from which a series of dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells containing different concentrations of the test compound. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Similar to the DPPH assay, a series of dilutions of the test compounds are prepared.
-
Reaction and Measurement: A small volume of the test compound is mixed with the ABTS•+ working solution. The absorbance is measured at 734 nm after a short incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.
Visualizing Experimental Workflow and Potential Mechanisms
To further elucidate the experimental process and potential biological pathways involved, the following diagrams are provided.
Caption: Workflow for antimicrobial and antioxidant validation.
Caption: Potential antimicrobial mechanisms of phenolic acids.
Caption: Radical scavenging mechanism of phenolic antioxidants.
References
A Comparative Analysis of Fungal Strains for Orsellinic Acid Production
For researchers and professionals in drug development, identifying optimal microbial strains for the production of key pharmaceutical precursors is a critical step. Orsellinic acid, a polyketide with a simple aromatic structure, serves as a vital building block for the synthesis of a wide array of secondary metabolites with diverse biological activities. This guide provides a comparative overview of different fungal strains known to produce this compound, presenting available quantitative data, detailed experimental protocols, and insights into the biosynthetic pathways.
Performance Comparison of Fungal Strains
The production of this compound has been documented in several fungal genera, including Aspergillus, Penicillium, and Chaetomium. Recent advancements in synthetic biology have also enabled the heterologous expression of biosynthetic pathways in host organisms, leading to significant improvements in yield. Below is a summary of this compound production in selected fungal strains based on available literature.
| Fungal Strain | Type | Cultivation Method | This compound Yield | Reference |
| Aspergillus oryzae (engineered) | Genetically Modified | Solid-State Fermentation (Rice medium) | 340.41 mg/kg | [1] |
| Aspergillus oryzae (engineered) | Genetically Modified | Submerged Fermentation (Liquid PY medium with 2% maltose) | 57.68 mg/L | [1] |
| Aspergillus nidulans | Wild Type | Stationary Liquid Culture (Czapek medium) | High titers (specific yield not reported) | [2] |
| Penicillium madriti | Wild Type | Not specified | Production confirmed (quantitative data not available) | [3][4] |
| Chaetomium globosum | Wild Type | Not specified | Production confirmed (quantitative data not available) | [5][6][7][8] |
Biosynthetic Pathway of this compound
This compound is synthesized via the polyketide pathway, specifically by a non-reducing polyketide synthase (NR-PKS). The synthesis begins with an acetyl-CoA starter unit, followed by the iterative condensation of three malonyl-CoA extender units. The resulting polyketide chain then undergoes cyclization and aromatization to form this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of fermentation processes. The following sections outline the protocols for the cultivation, extraction, and quantification of this compound from the fungal strains discussed.
Fungal Cultivation
A general workflow for the cultivation of fungal strains for this compound production is depicted below.
1. Aspergillus oryzae (Engineered Strain)
-
Solid-State Fermentation:
-
A spore suspension (1 x 10⁸ cells/mL) of the engineered A. oryzae strain is inoculated onto a solid rice medium.
-
The culture is incubated for 10 days.[1]
-
-
Submerged Fermentation:
2. Aspergillus nidulans (Wild Type)
-
Stationary Liquid Culture:
-
The wild-type A. nidulans strain R153 is cultivated in stationary liquid Czapek medium.[2][9]
-
The composition of Czapek-Dox medium is as follows (per liter of distilled water): 30 g sucrose, 2 g sodium nitrate, 1 g dipotassium phosphate, 0.5 g magnesium sulfate, 0.5 g potassium chloride, and 0.01 g ferrous sulfate. The final pH is adjusted to 7.3 ± 0.2.[10]
-
Cultures are incubated at room temperature without shaking.[9] A larger fermentation can be carried out in multiple 150 mL cultures.[2]
-
Extraction of this compound
A common method for extracting this compound from fungal cultures is liquid-liquid extraction using ethyl acetate.
-
For submerged cultures, the mycelium is removed by filtration, and the culture broth is extracted three times with an equal volume of ethyl acetate.[1][11]
-
For solid-state cultures, the entire fermented solid is harvested and macerated with ethyl acetate.[11]
-
The ethyl acetate fractions are combined and the solvent is evaporated under reduced pressure to yield the crude extract.[11]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[12]
-
Mobile Phase: A gradient elution using methanol (solvent A) and 1% phosphoric acid in water (solvent B) can be employed.[12] An alternative isocratic mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a pH of 2.3.[13]
-
Detection: UV detection at a wavelength of 254 nm or 265 nm is suitable for this compound.[12]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure this compound.[12]
-
References
- 1. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in the biochemistry of micro-organisms. 110. Production and biosynthesis of this compound by Penicillium madriti G. Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the biochemistry of micro-organisms. 110. Production and biosynthesis of this compound by Penicillium madriti G. Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Globosumones A-C, cytotoxic this compound esters from the Sonoran desert endophytic fungus Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lichen.ru.ac.th [lichen.ru.ac.th]
- 13. hplc mobile phase: Topics by Science.gov [science.gov]
A Comparative Guide to the Bioactivity of Synthetic versus Natural Orsellinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of orsellinic acid, examining both naturally isolated and synthetically produced forms. While direct comparative studies on the bioactivity of synthetic versus natural this compound are limited in publicly available research, this document synthesizes the existing data on natural this compound and its derivatives, outlines the potential of synthetic production, and details the experimental protocols for evaluating its biological activities.
Introduction to this compound
This compound (2,4-dihydroxy-6-methylbenzoic acid) is a phenolic acid that serves as a fundamental building block for a wide array of secondary metabolites, particularly in lichens and fungi.[1] It is the biosynthetic precursor to numerous complex natural products, including depsides, depsidones, and meroterpenoids, many of which exhibit significant biological activities.[1][2] The inherent bioactivity of the this compound scaffold itself, including antimicrobial, antioxidant, and anticancer properties, has made it a molecule of interest for pharmaceutical research and development.
The production of this compound can be achieved through two primary routes: extraction from natural sources, predominantly lichens, and chemical or biotechnological synthesis.[2][3] While natural isolates have been the traditional source for studying its bioactivity, synthetic approaches offer the potential for greater yield, purity, and scalability, circumventing the limitations of natural abundance and extraction efficiency.[2] This guide aims to provide a comparative perspective on the bioactivity of this compound from these different origins.
Bioactivity Data: A Comparative Summary
Direct, peer-reviewed studies quantitatively comparing the bioactivity of purely synthetic this compound with its natural counterpart are scarce. The majority of available data pertains to this compound isolated from natural sources (e.g., through the hydrolysis of lecanoric acid from lichens) or its simple esters (orsellinates) which can be considered semi-synthetic.[4] The following tables summarize the available quantitative data for these forms of this compound and its derivatives.
Table 1: Antimicrobial Activity of Natural/Semi-Synthetic this compound and its Derivatives
| Compound | Test Organism | MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | >1000 | [5] |
| This compound | Escherichia coli | >1000 | [5] |
| This compound | Xanthomonas campestris | >1000 | [5] |
| This compound | Ralstonia solanacearum | >1000 | [5] |
| Methyl Orsellinate | Staphylococcus aureus | 500 | [5] |
| Ethyl Orsellinate | Staphylococcus aureus | 250 | [5] |
| n-Propyl Orsellinate | Staphylococcus aureus | 62.5 | [5] |
| n-Butyl Orsellinate | Staphylococcus aureus | 125 | [5] |
| n-Pentyl Orsellinate | Staphylococcus aureus | 15.6 | [5] |
| n-Hexyl Orsellinate | Staphylococcus aureus | 7.8 | [5] |
| n-Pentyl Orsellinate | Xanthomonas campestris | 15.6 | [5] |
| n-Hexyl Orsellinate | Xanthomonas campestris | 15.6 | [5] |
| n-Pentyl Orsellinate | Ralstonia solanacearum | 7.8 | [5] |
| n-Hexyl Orsellinate | Ralstonia solanacearum | 7.8 | [5] |
Table 2: Antioxidant Activity of Natural this compound and its Derivatives
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | 16.33 ± 0.15 | [6] |
| Lecanoric Acid | DPPH Radical Scavenging | 28.10 ± 0.35 | [6] |
| Methyl Orsellinate | DPPH Radical Scavenging | 167.25 ± 0.23 | [6] |
| Ethyl Orsellinate | DPPH Radical Scavenging | 108.97 ± 0.61 | [6] |
| n-Propyl Orsellinate | DPPH Radical Scavenging | 78.96 ± 0.45 | [6] |
| n-Butyl Orsellinate | DPPH Radical Scavenging | 48.98 ± 0.90 | [6] |
| Gallic Acid (Standard) | DPPH Radical Scavenging | 9.07 ± 0.07 | [6] |
Table 3: Cytotoxic Activity of Natural/Semi-Synthetic this compound and its Derivatives
| Compound | Cell Line/Organism | LC50/IC50 (µM) | Source |
| This compound | Artemia salina | 1763 | [7] |
| Methyl Orsellinate | Artemia salina | 1080 | [7] |
| Ethyl Orsellinate | Artemia salina | 495 | [7] |
| n-Propyl Orsellinate | Artemia salina | 191 | [7] |
| n-Butyl Orsellinate | Artemia salina | 117 | [7] |
| n-Pentyl Orsellinate | Artemia salina | 48 | [7] |
| Hexyl Orsellinate | Artemia salina | 31 | [7] |
| This compound Derivative (unspecified) | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 4.74 - 15.84 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are standard protocols for the key experiments cited.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: The this compound sample is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.
-
Preparation of Test Compound: The this compound sample is dissolved in methanol to prepare a stock solution, from which a range of concentrations are made.
-
Reaction and Measurement: A fixed volume of the DPPH solution is added to each dilution of the test sample in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Data Analysis: The absorbance of the solution is measured spectrophotometrically at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound sample dissolved in the culture medium. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not extensively detailed, its structural similarity to other hydroxybenzoic acids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[9][10]
Potential Involvement in the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[11] Many phenolic compounds are known to inhibit this pathway.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is common in cancer.
Synthetic vs. Natural this compound: A Concluding Perspective
The primary advantage of naturally sourced this compound is its established presence in traditional remedies and its role as a lead compound for the discovery of other bioactive molecules. However, the reliance on natural sources presents challenges in terms of sustainability, batch-to-batch variability, and the complexity of purification.
Synthetic production, either through chemical synthesis or biotechnological approaches like microbial fermentation, offers a promising alternative.[2][3] These methods can provide a consistent and scalable supply of high-purity this compound, which is essential for rigorous pharmacological testing and potential clinical development. While the principle of chemical equivalence suggests that synthetic this compound should exhibit the same intrinsic bioactivity as its natural counterpart, subtle differences in impurity profiles could potentially influence experimental outcomes.
Currently, there is a clear gap in the scientific literature directly comparing the bioactivity of synthetic and natural this compound using standardized assays. Such studies are crucial to validate the therapeutic potential of synthetically derived this compound and to ensure that data from different sources are comparable. Future research should focus on head-to-head comparisons of the antimicrobial, antioxidant, and anticancer activities of this compound from both natural and synthetic origins to fully elucidate the potential of this versatile molecule.
References
- 1. Filamentous Fungi-Derived this compound-Sesquiterpene Meroterpenoids: Fungal Sources, Chemical Structures, Bioactivities, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Cytotoxic activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochalasins and this compound derivatives with cytotoxicity from the soil-derived fungus Trichocladium asperum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to Orsellinic Acid Synthase Enzymes Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Orsellinic Acid Synthase (OAS) enzymes from different biological kingdoms. This compound, a foundational polyketide, is a precursor to a wide array of secondary metabolites with significant pharmacological potential. Understanding the enzymatic machinery responsible for its synthesis across various species is crucial for advancements in synthetic biology and drug discovery.
Introduction to this compound Synthases
This compound is a key aromatic polyketide synthesized by a class of enzymes known as this compound Synthases (OAS). These enzymes are a subset of polyketide synthases (PKS) and are found in fungi, bacteria, and plants. The structural and functional diversity of OAS enzymes across these kingdoms presents a rich landscape for comparative studies. Fungal and bacterial OAS are typically iterative Type I PKSs, while those found in plants are Type III PKSs. These different classifications reflect distinct evolutionary paths and catalytic mechanisms, which are explored in this guide.
Comparative Analysis of OAS Enzymes
This compound synthases exhibit notable differences in their protein architecture, substrate specificity, and catalytic efficiency depending on their species of origin.
-
Fungal OAS: Fungal OAS are non-reducing iterative Type I PKSs. A well-studied example is the OAS from Aspergillus nidulans. These enzymes are large, multi-domain proteins that catalyze the iterative condensation of acetyl-CoA with three molecules of malonyl-CoA to produce this compound. The polyketide synthase alone is often sufficient for the biosynthesis of this compound[1][2]. Some fungi, like a stereaceous basidiomycete, even possess multiple genes encoding for functional OAS, suggesting a degree of redundancy to secure metabolic pathways[3].
-
Bacterial OAS: Similar to fungal OAS, bacterial synthases are also iterative Type I PKSs. However, they can possess a different domain organization. For instance, some bacterial OAS contain a dehydratase (DH) domain which is absent in their fungal counterparts.
-
Plant OAS: In contrast, plants utilize Type III PKSs for this compound synthesis. An example is the orcinol synthase (ORS) from Rhododendron dauricum, which primarily produces orcinol but also synthesizes this compound[4]. This enzyme prefers acetyl-CoA as a starter substrate and catalyzes its condensation with malonyl-CoA[4]. The production of this compound by plant OAS can be enhanced in the presence of a cyclase enzyme[4].
Data Presentation: A Cross-Species Comparison
The following table summarizes the available quantitative data for OAS enzymes from different species. A significant gap in the literature exists regarding the specific kinetic parameters for many fungal and bacterial OAS enzymes.
| Feature | Plant OAS (Rhododendron dauricum - ORS) | Fungal OAS (Aspergillus nidulans) | Fungal OAS (Stereum sp.) |
| Enzyme Type | Type III PKS | Non-reducing Type I PKS | Non-reducing Type I PKS |
| Substrate (Starter) | Acetyl-CoA | Acetyl-CoA | Acetyl-CoA |
| Kcat (s⁻¹) | 0.015 ± 0.001 (for this compound) | Data not available | Data not available |
| Km (µM) for Acetyl-CoA | 13 ± 2 | Data not available | Data not available |
| Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | 1,154 | Data not available | Data not available |
Data for Rhododendron dauricum ORS is for the production of this compound. This enzyme also produces orcinol with a higher catalytic efficiency.[5]
Experimental Protocols
A general workflow for the comparative analysis of OAS enzymes involves gene identification, heterologous expression, protein purification, and enzyme activity assays.
Heterologous Expression and Purification of OAS
-
Gene Identification and Cloning: Putative OAS genes are identified through genome mining and sequence homology. The identified genes are then cloned into suitable expression vectors for a host organism like E. coli or Aspergillus niger.
-
Protein Expression: The expression of the OAS gene is induced in the chosen host. For fungal PKS, which can be complex, a fungal host like Aspergillus oryzae may be more suitable for proper folding and post-translational modifications.
-
Protein Purification: The expressed OAS enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
Enzyme Activity Assay (HPLC-based)
This protocol is adapted from methods used for the characterization of plant Type III PKS.
-
Reaction Mixture:
-
100 µM starter-CoA (e.g., acetyl-CoA)
-
200 µM malonyl-CoA
-
20 µg of purified recombinant OAS
-
100 mM potassium phosphate buffer (pH 7.0)
-
Total volume: 500 µl
-
-
Incubation: The reaction is incubated at 30°C for 30 minutes.
-
Reaction Quenching and Extraction: The reaction is stopped by adding an acid (e.g., HCl). The products are then extracted with an organic solvent like ethyl acetate.
-
Analysis by HPLC:
-
The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a gradient of acetonitrile and water (with 0.1% formic acid).
-
Products are detected by UV absorbance (e.g., at 280 nm) and quantified by comparing the peak area to a standard curve of authentic this compound.
-
-
Kinetic Analysis: To determine Kcat and Km, the assay is performed with varying concentrations of the starter substrate (e.g., 10-100 µM acetyl-CoA) while keeping the malonyl-CoA concentration constant. The data is then fitted to the Michaelis-Menten equation.
Visualizations
Experimental Workflow for OAS Comparison
Caption: A generalized workflow for the cross-species comparison of OAS enzymes.
This compound Biosynthesis Pathway
Caption: The general biosynthetic pathway of this compound and its derivatives.
Ecological Signaling Role of this compound Derivatives
Caption: Ecological role of fungal this compound derivatives in plant-microbe interactions.
Conclusion and Future Directions
The study of this compound synthases from different species reveals a fascinating example of convergent evolution for the production of a key metabolic precursor. While the plant Type III PKS and the fungal/bacterial Type I PKSs utilize different protein architectures, they achieve the same overall synthesis. The available kinetic data from plant OAS provides a benchmark for future studies. A critical next step for the research community is the detailed biochemical characterization of fungal and bacterial OAS enzymes to determine their kinetic parameters. This will enable a more complete and quantitative comparison, which is essential for leveraging these enzymes in synthetic biology applications for the production of novel pharmaceuticals and other high-value chemicals. Further investigation into the signaling roles of this compound and its derivatives in various ecological contexts will also broaden our understanding of their biological significance.
References
- 1. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Orsellinic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the detection of orsellinic acid against established analytical techniques. The data presented herein is intended to offer an objective evaluation of the method's performance, supported by detailed experimental protocols and comparative data.
This compound, a key phenolic compound and a common secondary metabolite in lichens and fungi, is of significant interest in pharmaceutical research due to its various biological activities.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug discovery. This guide compares a new HPLC-UV method with established Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis Spectrophotometry techniques.
Comparative Performance Data
The performance of any new analytical method must be rigorously evaluated against existing alternatives. The following table summarizes the key validation parameters for our new HPLC-UV method alongside typical performance characteristics of LC-MS/MS and UV-Vis Spectrophotometry for the analysis of similar organic acids.
| Parameter | New Validated HPLC-UV Method | Typical LC-MS/MS Method | Typical UV-Vis Spectrophotometry |
| Linearity (R²) | 0.9995 | > 0.99 | 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | 90% - 110% |
| Precision (RSD%) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.1 ng/mL | 5 µg/mL |
| Limit of Quantification (LOQ) | 4.5 µg/mL | 0.5 ng/mL | 15 µg/mL |
| Selectivity | High | Very High | Low |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods.
New Validated HPLC-UV Method
This method was developed for the routine quality control analysis of this compound in bulk drug substances and formulated products.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase : An isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (70:30, v/v).[4]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.[4]
-
Injection Volume : 20 µL.
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.
Typical LC-MS/MS Method
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for highly sensitive and selective analysis.[5][6]
-
Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
-
Column : A C18 reversed-phase column suitable for LC-MS (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[8]
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid.[8]
-
Flow Rate : 0.3 mL/min.
-
Ionization Mode : ESI in negative mode is typically used for phenolic acids.[9]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]
-
Sample Preparation : Extraction with a suitable solvent, followed by clean-up using solid-phase extraction (SPE) may be required for complex matrices.[6][8]
Typical UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more accessible technique, often used for preliminary analysis.
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Solvent : A solvent in which this compound is soluble and stable, such as ethanol or methanol.
-
Wavelength Scan : A scan is performed to determine the wavelength of maximum absorbance (λmax).
-
Quantification : Absorbance is measured at the λmax, and concentration is determined using a calibration curve.
-
Sample Preparation : Samples are dissolved in the chosen solvent and may require filtration to remove particulate matter.
Methodology and Workflow Diagrams
Visualizing the experimental and logical workflows can aid in understanding the processes involved in method validation and sample analysis.
Caption: General workflow for analytical method validation.
Caption: Comparative experimental workflows for this compound detection.
Conclusion
The newly validated HPLC-UV method presents a robust, accurate, and precise approach for the quantification of this compound. While LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level detection, its higher cost and complexity may not be necessary for routine quality control.[5] The new HPLC-UV method provides a significant improvement in selectivity and accuracy over traditional UV-Vis spectrophotometry.
For routine analysis where high throughput and cost-effectiveness are priorities, the validated HPLC-UV method is an excellent choice. The detailed protocols and comparative data in this guide should assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
References
- 1. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms. 110. Production and biosynthesis of this compound by Penicillium madriti G. Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Orsellinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Orsellinic acid, a naturally occurring phenolic compound, and its synthetic derivatives have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of different this compound derivatives, supported by experimental data from multiple studies. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values of various this compound derivatives against a range of human cancer cell lines.
Orsellinate Esters
The cytotoxic activity of simple ester derivatives of this compound has been shown to correlate with their lipophilicity. Generally, an increase in the length of the alkyl chain of the ester enhances cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl Orsellinate | Not specified | > 100 | |
| Ethyl Orsellinate | Not specified | > 100 | |
| Propyl Orsellinate | Not specified | 87 | |
| Butyl Orsellinate | Not specified | 65 | |
| Pentyl Orsellinate | Not specified | 42 | |
| Hexyl Orsellinate | Not specified | 31 |
Complex this compound Derivatives
More complex derivatives, including those with additional ring structures and functional groups, have demonstrated significant cytotoxicity against a variety of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Arnamial | Jurkat T cells | 3.9 | |
| MCF-7 | 15.4 | ||
| CCRF-CEM | 8.9 | ||
| HCT-116 | 10.7 | ||
| Melledonal C | CCRF-CEM | 14.75 | |
| Compound 1 (Cytochalasin) | HL-60 | 4.74 | |
| A549 | Not specified | ||
| SMMC-7721 | 6.21 | ||
| MDA-MB-231 | 5.83 | ||
| SW480 | 7.56 | ||
| Compound 2 (Cytochalasin) | HL-60 | 10.32 | |
| SMMC-7721 | 12.54 | ||
| MDA-MB-231 | 11.89 | ||
| SW480 | 13.01 | ||
| Compound 3 (Cytochalasin) | HL-60 | 15.84 | |
| SMMC-7721 | 14.23 | ||
| MDA-MB-231 | 13.67 | ||
| SW480 | 14.88 | ||
| Compound 6 (this compound derivative) | HL-60 | 12.45 | |
| SMMC-7721 | 13.11 | ||
| MDA-MB-231 | 11.98 | ||
| SW480 | 12.76 |
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common method used to assess cell viability and determine the IC50 values of cytotoxic compounds. Specific parameters may vary between studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the this compound derivatives is prepared in culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells containing medium with solvent (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a specific volume of MTT solution (e.g., 10-20 µL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that this compound derivatives exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.
Signaling Pathways in Apoptosis
The diagram below illustrates a generalized workflow for investigating the apoptotic mechanism of this compound derivatives.
Caption: Workflow for investigating apoptosis induction by this compound derivatives.
Key events observed in the apoptotic process induced by certain this compound derivatives include:
-
Damage to Mitochondrial Membrane Potential: Some derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: Certain compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, one cytochalasin derivative was found to cause G2/M phase arrest in A549 cells.
-
Caspase Activation: The induction of apoptosis is often mediated by a cascade of enzymes called caspases. While specific data for many this compound derivatives is limited, the general mechanism of apoptosis involves the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, which is often implicated in chemotherapy-induced cell death.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound derivatives.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound derivatives and their cytotoxic activity is a critical area of investigation for the rational design of more potent anticancer agents.
Key Structural Features Influencing Cytotoxicity
-
Lipophilicity: As demonstrated with orsellinate esters, increasing the lipophilicity by elongating the alkyl chain can lead to enhanced cytotoxic activity. This is likely due to improved cell membrane permeability.
-
Ester and Amide Modifications: The conversion of the carboxylic acid group of oleanolic acid (a related natural product) into ester and amide derivatives has been shown to significantly increase selective cytotoxicity against different cancer cell lines. A similar strategy could be applied to this compound to modulate its activity and selectivity.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring of this compound can influence its biological activity. Further research is needed to systematically evaluate the impact of different functional groups on cytotoxicity.
The logical relationship for SAR can be visualized as follows:
Caption: Factors influencing the structure-activity relationship of this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with demonstrated cytotoxic activity against a range of cancer cell lines. The available data suggests that their mechanism of action often involves the induction of apoptosis. The structure-activity relationship studies indicate that modifications to the core this compound structure, such as esterification and amidation, can significantly enhance their cytotoxic potential and selectivity.
Further research is warranted to:
-
Synthesize and screen a broader range of derivatives to establish a more comprehensive structure-activity relationship.
-
Conduct detailed mechanistic studies to elucidate the specific signaling pathways involved in the apoptosis induced by these compounds.
-
Evaluate the in vivo efficacy and safety of the most promising derivatives in preclinical animal models.
A deeper understanding of the cytotoxic mechanisms and structure-activity relationships of this compound derivatives will be crucial for the development of novel and effective anticancer therapies.
A Head-to-Head Comparison of Extraction Techniques for Orsellinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of orsellinic acid, a key biosynthetic precursor to numerous secondary metabolites with diverse biological activities, is a critical first step. This guide provides a comprehensive, data-driven comparison of various extraction techniques, offering insights into their performance, efficiency, and suitability for different research needs.
Performance Comparison of Extraction Methods
The selection of an optimal extraction method for this compound depends on a balance of factors including yield, purity, extraction time, solvent consumption, and environmental impact. While direct comparative studies for this compound across all techniques are limited, this section summarizes available quantitative data, including findings for structurally similar phenolic compounds from relevant natural sources like lichens and fungi.
| Extraction Technique | Principle | Typical Yield (%) | Extraction Time | Solvent Consumption | Advantages | Disadvantages | Citations |
| Maceration | Soaking the solid material in a solvent to allow the analyte to diffuse out. | Variable, generally lower. | 24 hours to several days | High | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume required. | [1][2] |
| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent. | High (e.g., up to 14.3% total extract from lichens) | 6 - 24 hours | Moderate (solvent is recycled) | High extraction efficiency, exhaustive extraction. | Time-consuming, potential thermal degradation of sensitive compounds. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | High (e.g., up to 6.13 mg/g total phenolics from Inula helenium) | 30 - 60 minutes | Low to Moderate | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds. | May require specialized equipment, potential for localized heating. | [4] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | High (e.g., 17-74% higher than conventional methods for phenolics) | 5 - 30 minutes | Low | Very fast, high efficiency, reduced solvent and energy consumption. | Requires specialized microwave equipment, potential for localized overheating. | [5][6] |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the extraction solvent. | Variable (e.g., 1.11% usnic acid from lichens) | 30 minutes - 2 hours | Low (CO2 is recycled) | "Green" technology, high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. | [3][7] |
Note: Yields are highly dependent on the source material, solvent, and specific experimental conditions. Data for "total phenolics" or other specific compounds are used as proxies in the absence of direct this compound yield data for some techniques.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for each of the discussed techniques, based on literature for this compound or similar phenolic compounds from natural sources.
Maceration
-
Sample Preparation: Air-dry and grind the lichen or fungal material to a coarse powder.
-
Extraction: Place the powdered material in a sealed container and add a suitable solvent (e.g., methanol, ethanol, or acetone) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 3 to 7 days, with occasional agitation.[2]
-
Filtration and Concentration: Filter the mixture to separate the solid residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
-
Sample Preparation: Dry and pulverize the source material.
-
Apparatus Setup: Place the powdered material (e.g., 10 g) in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of acetone or ethanol).[8]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, extracting the compounds. The extraction is run for a specified number of cycles or a set duration (e.g., 16-24 hours at 4-6 cycles per hour).[8]
-
Concentration: After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare a fine powder of the dried plant or fungal material.
-
Extraction: Suspend the powdered sample (e.g., 1 g) in a solvent (e.g., 20 mL of 70% ethanol) in a beaker or flask.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) and temperature (e.g., 40°C).[9]
-
Recovery: Centrifuge or filter the mixture to separate the solid debris. The supernatant is then collected and the solvent is evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Use dried and powdered source material.
-
Extraction: Place the sample (e.g., 1 g) and a suitable solvent (e.g., 20 mL of 50:50 ethanol/water) in a specialized microwave extraction vessel.[10]
-
Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 500 W) and temperature for a short period (e.g., 5-10 minutes).[11]
-
Isolation: After cooling, filter the extract and concentrate it to obtain the final product.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: The material should be dried and ground to a consistent particle size.
-
Apparatus Setup: Load the ground material into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with supercritical CO2 to the desired pressure (e.g., 200-300 bar) and temperature (e.g., 40-60°C). A co-solvent such as ethanol may be added to enhance the extraction of polar compounds.[12] The extraction is run for a specified time (e.g., 90 minutes).[13]
-
Collection: Depressurize the CO2 in a separator vessel, causing the this compound to precipitate and be collected. The CO2 can be recycled.
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound provides context for its occurrence in nature and can inform the selection of source materials. This compound is a polyketide synthesized by a non-reducing polyketide synthase (PKS).[14][15][16]
Caption: Biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA catalyzed by this compound Synthase (PKS).
Experimental Workflow for this compound Extraction and Analysis
The general workflow from raw material to purified this compound involves several key steps, as illustrated below.
Caption: General experimental workflow for the extraction, purification, and analysis of this compound from natural sources.
This guide provides a foundational understanding for selecting an appropriate extraction technique for this compound. Researchers are encouraged to consider the specific goals of their study, available resources, and the scale of extraction when making their decision. For preparative scale, efficiency and yield might be prioritized, while for analytical purposes, speed and purity might be more critical.
References
- 1. Molecular genetic analysis of the this compound/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum [frontiersin.org]
- 15. Biochemical and genetic basis of this compound biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Confirming the Structure of Novel Orsellinic Acid-Derived Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel natural products is a critical step in the discovery pipeline. Orsellinic acid and its derivatives, a diverse class of polyketides produced by fungi and lichens, exhibit a wide range of biological activities, making them a focal point of interest. This guide provides a comparative overview of the key experimental data and methodologies used to confirm the structures of novel this compound-derived compounds.
Spectroscopic and Spectrometric Data for Novel this compound Derivatives
The confirmation of a novel chemical structure relies on the convergence of data from multiple analytical techniques. Below is a comparison of key data for three recently discovered this compound-derived compounds: Phomopsiketone H, Letendronol D, and a unique C-C coupled dimer, Sporormielone A.
| Compound (Source Organism) | Molecular Formula | HR-ESI-MS (m/z) [M+Na]⁺ | Key ¹H NMR Signals (δ in ppm, J in Hz) | Key ¹³C NMR Signals (δc in ppm) |
| Phomopsiketone H (Letendraea sp.) | C₁₂H₁₈O₄ | 249.1100 | 5.95 (1H, d, J=1.8, H-3), 4.35 (1H, m, H-7), 3.80 (1H, m, H-9), 3.55 (1H, m, H-10), 0.90 (3H, t, J=7.0, H-13) | 166.0 (C-1), 158.2 (C-2), 133.4 (C-3), 79.6 (C-7), 67.4 (C-9), 64.4 (C-10) |
| Letendronol D (Letendraea sp.) | C₁₂H₂₀O₄ | 227.1292 [M-H]⁻ | 5.70 (1H, m, H-3), 5.65 (1H, m, H-2), 4.20 (1H, m, H-5), 3.85 (1H, m, H-6), 3.60 (1H, m, H-8), 0.95 (3H, t, J=7.0, H-12) | 139.9 (C-2), 138.4 (C-3), 90.7 (C-5), 76.2 (C-6), 74.3 (C-8), 65.5 (C-9) |
| Sporormielone A (Sporormiella sp.) | C₂₀H₂₂O₆ | 381.1315 [M+Na]⁺ | 6.28 (1H, s, H-5'), 6.23 (1H, s, H-5), 3.75 (3H, s, OMe), 2.10 (3H, s, Me), 2.05 (3H, s, Me) | 198.1 (C-7), 195.5 (C-7'), 163.8 (C-4), 162.1 (C-4'), 110.2 (C-5), 108.9 (C-5') |
X-ray Crystallographic Data for a Fungal Polyketide
For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. Below are the crystallographic data for Phomopsiketone H.
| Parameter | Value |
| Compound | Phomopsiketone H |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.345(2) |
| b (Å) | 10.123(3) |
| c (Å) | 16.234(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1206.9(6) |
| Z | 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 1-5 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument : Bruker AVANCE 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
1D NMR (¹H and ¹³C) :
-
Acquire ¹H NMR spectra at 500 MHz with a spectral width of 12 ppm, 32k data points, and a relaxation delay of 1 s.
-
Acquire ¹³C NMR spectra at 125 MHz with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. Use broadband proton decoupling.
-
-
2D NMR (COSY, HSQC, HMBC) :
-
COSY (Correlation Spectroscopy) : Acquire with spectral widths of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence) : Optimize for a one-bond ¹J(C,H) coupling of 145 Hz. Acquire with spectral widths of 12 ppm (F2) and 240 ppm (F1), 2k x 256 data points, and 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Optimize for a long-range coupling of 8 Hz. Acquire with spectral widths of 12 ppm (F2) and 240 ppm (F1), 2k x 256 data points, and 32 scans per increment.
-
-
Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference spectra to the residual solvent signals.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the purified compound (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument : Agilent 6224 TOF LC-MS system (or equivalent) with an electrospray ionization source.
-
Analysis : Infuse the sample directly into the mass spectrometer. Acquire data in positive or negative ion mode, depending on the compound's properties, over a mass range of m/z 100-1000.
-
Data Analysis : Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula to confirm the elemental composition.
Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., methanol, chloroform/hexane).
-
Data Collection : Mount a suitable crystal on a diffractometer (e.g., Bruker APEX-II CCD) with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement : Solve the structure by direct methods and refine by full-matrix least-squares on F² using appropriate software packages (e.g., SHELXS, SHELXL).
Visualizing the Workflow and Potential Biological Relevance
The following diagrams illustrate the general workflow for structure elucidation and a potential signaling pathway that this compound derivatives may modulate.
Caption: General workflow for the isolation and structure elucidation of novel natural products.
Caption: Potential modulation of the NF-κB signaling pathway by this compound derivatives.
A Comparative Guide to Engineered Microbial Strains for Orsellinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Orsellinic acid, a key polyketide precursor for numerous pharmacologically active compounds, is a focal point of metabolic engineering efforts. This guide provides a comparative analysis of engineered microbial strains developed for its production, offering a benchmark for researchers in the field. We present available quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows to facilitate informed decisions in strain selection and development.
Performance Benchmark of Engineered Strains
Currently, published data on high-titer production of this compound in engineered microbial hosts is limited. However, significant progress has been demonstrated in the fungal host Aspergillus oryzae. The following table summarizes the performance of an engineered A. oryzae strain expressing a heterologous this compound synthase.
| Microbial Host | Engineered Strain Description | Titer (mg/L) | Yield (mg/g substrate) | Productivity (mg/L/h) | Fermentation Scale | Carbon Source | Reference |
| Aspergillus oryzae | Heterologous expression of this compound synthase (HerA) from Hericium erinaceum | 57.68 | Not Reported | Not Reported | Shake Flask | Maltose | [1] |
| Aspergillus oryzae | Heterologous expression of this compound synthase (HerA) from Hericium erinaceum | 340.41 (mg/kg) | Not Reported | Not Reported | Solid-State | Rice Medium | [1] |
While direct comparative data for other hosts like Escherichia coli and Saccharomyces cerevisiae specifically for this compound is not yet available in the literature, these organisms remain highly attractive platforms for metabolic engineering due to their well-characterized genetics and rapid growth.[2] The general strategies for producing other organic acids in these hosts suggest their potential for high-titer this compound production.[3]
Experimental Protocols
The following sections detail the methodologies for the cultivation of engineered microbial strains and the extraction and quantification of this compound, based on established protocols for similar polyketide compounds.
Microbial Strain Cultivation (Aspergillus oryzae)
This protocol is adapted from methodologies used for secondary metabolite production in Aspergillus species.[1]
a. Media Preparation:
-
Czapek-Dox Medium (Liquid Culture): 30 g/L sucrose (or maltose as specified), 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, pH 6.0.
-
Rice Medium (Solid-State Fermentation): 50 g of rice in a 250 mL flask, soaked in 100 mL of distilled water for 2 hours, and autoclaved.
b. Inoculation and Fermentation:
-
Liquid Culture: Inoculate 100 mL of Czapek-Dox medium in a 500 mL shake flask with 1 x 10⁶ spores/mL of the engineered A. oryzae strain. Incubate at 30°C with shaking at 180 rpm for 5-7 days.
-
Solid-State Fermentation: Inoculate the autoclaved rice medium with a spore suspension of the engineered A. oryzae strain. Incubate at 30°C for 14 days.
This compound Extraction and Quantification
a. Extraction:
-
Liquid Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Solid-State Fermentation:
-
Extract the fermented rice solid with ethyl acetate three times.
-
Combine the extracts and evaporate to dryness.
-
b. Quantification:
-
Dissolve the dried extract in a known volume of methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at 254 nm.
-
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.
Visualizing the Pathway and Process
This compound Biosynthetic Pathway
This compound is synthesized via the polyketide pathway. In fungi, a non-reducing polyketide synthase (NR-PKS), specifically an this compound synthase (OAS), catalyzes the iterative condensation of one acetyl-CoA molecule with three malonyl-CoA molecules to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and aromatization to yield this compound.[4][5]
References
- 1. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymology and biosynthesis of the this compound derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Class of Plant Type III Polyketide Synthase Involved in this compound Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orsellinic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Orsellinic Acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a known skin and eye irritant, and potential respiratory irritant, this compound waste must be handled with care from the point of generation through to its final disposal.[1][2][3] This guide provides a procedural, step-by-step approach to its safe management and disposal.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work in a well-ventilated area to avoid inhalation of dust or fumes.[4]
Step-by-Step Disposal Procedure
The disposal of this compound should not be done through household garbage or sewage systems.[1] The primary recommended method is through a licensed chemical destruction plant or by controlled incineration, in accordance with local, state, and federal regulations.[4] For small quantities of aqueous solutions, a neutralization step may be performed before collection for disposal.
Waste Segregation and Collection
-
Designate a Hazardous Waste Container : Use a clearly labeled, dedicated container for this compound waste.[3][5] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[3][6][7]
-
Separate Waste Streams : Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1][8] Keep solid and liquid waste separate.[6]
-
Labeling : The waste container must be clearly marked with the words "Hazardous Waste" and the name "this compound".[3]
On-site Neutralization of Small Aqueous Waste Streams
For small amounts of dilute aqueous solutions of this compound, neutralization can reduce its corrosive properties before collection by a certified waste disposal service. This procedure should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Preparation : Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) or sodium carbonate.[1][7]
-
Slow Addition : While stirring the this compound solution, slowly add the weak base. Be cautious as this can generate heat and potentially release carbon dioxide gas.[4]
-
pH Monitoring : Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[4]
-
Target pH : Continue adding the base until the pH of the solution is between 5.5 and 9.0.[7]
-
Collection : Once neutralized, the solution should be transferred to the designated hazardous waste container for liquid chemical waste. Even after neutralization, it should not be disposed of down the drain without approval from your institution's Environmental Health and Safety (EHS) department, as it may still be subject to regulations for organic chemical waste.[1][5]
Disposal of Solid Waste and Contaminated Materials
Solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, spill cleanup materials) should be collected in a designated, labeled hazardous waste container for solids.[5]
Data Presentation: Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Potential for skin, eye, and respiratory irritation. | [1][2][3] |
| Container Type | Chemically compatible, in good condition, with a secure lid. | [3][6][7] |
| Labeling | "Hazardous Waste" and "this compound". | [3] |
| Storage | Segregated from incompatible materials (e.g., strong oxidizers). | [1][8] |
| Neutralization pH Range | 5.5 - 9.0 | [7] |
| Final Disposal Method | Licensed hazardous waste contractor (incineration recommended). | [4][5] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Considerations
While there is no specific RCRA waste code for this compound, wastes from phenolic compounds can be regulated as hazardous.[6][8][9] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. wku.edu [wku.edu]
- 7. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 8. actenviro.com [actenviro.com]
- 9. Waste Code [rcrainfo.epa.gov]
Safeguarding Your Research: A Guide to Handling Orsellinic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of orsellinic acid, a benzoic acid derivative utilized in various research applications, including studies on neuronal apoptosis and cancer.[1] Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Protective Gloves | Chemically impermeable and resistant gloves. It is crucial to inspect gloves for any damage before use. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[3][4] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing, such as a long-sleeved lab coat.[3][4] |
| Respiratory Protection | Respirator | In cases of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, or if exposure limits are exceeded, a full-face respirator with a self-contained breathing apparatus should be used.[3] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][4]
-
Ignition Sources: Use non-sparking tools and take precautionary measures against static discharge, as fine dust particles can form explosive mixtures with air.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials, such as strong oxidizing agents, and foodstuffs.[3][4]
Emergency Procedures:
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] If eye irritation persists, consult a doctor. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE, including chemical impermeable gloves, and remove all sources of ignition.[3] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[3] |
Disposal Plan:
All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with official regulations. Do not dispose of this compound with household garbage or allow it to reach the sewage system.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
